molecular formula C9H13Cl2N B1463031 3-(3-Chlorophenyl)propan-1-amine hydrochloride CAS No. 104774-92-7

3-(3-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1463031
CAS No.: 104774-92-7
M. Wt: 206.11 g/mol
InChI Key: KSZPERJIKHHCIB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propan-1-amine hydrochloride ( 104774-92-7) is an organic compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol . This hydrochloride salt features a propan-1-amine chain linked to a 3-chlorophenyl ring, a structure that classifies it as a substituted phenylalkylamine. This molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of more complex molecules for pharmaceutical and material science research. Researchers utilize this compound as a key building block, or synthon, in multi-step synthetic pathways. The primary amine functionality allows for further derivatization, such as amide bond formation or reductive amination, while the chlorophenyl group can participate in metal-catalyzed cross-coupling reactions. This versatility enables the creation of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. The compound requires specific handling and storage conditions to maintain its stability and purity. It is recommended that this product be stored in a dark place under an inert atmosphere at room temperature . Furthermore, it is typically shipped as a cold-chain product to ensure its integrity upon delivery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(3-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPERJIKHHCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(3-Chlorophenyl)propan-1-amine hydrochloride CAS 104774-92-7

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(3-Chlorophenyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 104774-92-7), a substituted phenethylamine derivative of interest in pharmaceutical research and development. While specific literature on this exact isomer is limited, this document synthesizes information from structurally related compounds to offer insights into its chemical properties, potential synthesis pathways, analytical characterization methods, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this class of compounds.

Introduction and Chemical Profile

This compound belongs to the family of substituted phenethylamines, a class of compounds known for their diverse pharmacological activities, often targeting the central nervous system. The introduction of a chlorine atom at the meta-position of the phenyl ring is anticipated to modulate its pharmacokinetic and pharmacodynamic properties compared to its non-halogenated counterpart.

Based on the analysis of structurally similar compounds, a foundational understanding of its potential pharmacological profile can be inferred. Substituted phenethylamines are known to interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[1] Their mechanisms of action often involve the inhibition of neurotransmitter reuptake or the promotion of their release from presynaptic terminals, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1]

Physicochemical Properties
PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C9H12ClN · HClStructural Analysis
Molecular Weight 206.11 g/mol Calculation
Appearance White to off-white crystalline powderInferred from similar compounds
Solubility Soluble in water and methanolInferred from hydrochloride salt nature[2]
Storage Temperature Room TemperatureInferred from similar compounds[3]

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry routes. The following section outlines a plausible and logical synthetic pathway, drawing from methodologies used for structurally related compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reduction of a corresponding nitrile or oxime, or the reductive amination of a ketone. A key intermediate for these routes is often a ketone, such as 1-(3-chlorophenyl)propan-1-one.[4][5]

G 3-(3-Chlorophenyl)propan-1-amine HCl 3-(3-Chlorophenyl)propan-1-amine HCl 3-(3-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine HCl->3-(3-Chlorophenyl)propan-1-amine HCl addition 1-(3-Chlorophenyl)propan-1-one 1-(3-Chlorophenyl)propan-1-one 3-(3-Chlorophenyl)propan-1-amine->1-(3-Chlorophenyl)propan-1-one Reductive Amination 3-Chlorobenzonitrile 3-Chlorobenzonitrile 1-(3-Chlorophenyl)propan-1-one->3-Chlorobenzonitrile Grignard Reaction Bromoethane Bromoethane 1-(3-Chlorophenyl)propan-1-one->Bromoethane Grignard Reaction

Caption: Retrosynthetic analysis of 3-(3-Chlorophenyl)propan-1-amine HCl.

Proposed Synthesis Protocol

This protocol is a hypothetical pathway based on well-established chemical transformations.

Step 1: Synthesis of 1-(3-Chlorophenyl)propan-1-one

This step can be achieved via a Grignard reaction between 3-chlorobenzonitrile and ethylmagnesium bromide.[6]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and anhydrous tetrahydrofuran (THF). Slowly add bromoethane to initiate the formation of the Grignard reagent. Maintain a gentle reflux until the magnesium is consumed.[6]

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Dissolve 3-chlorobenzonitrile in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to stir at room temperature for several hours.[6]

  • Hydrolysis and Work-up: Carefully quench the reaction with an acidic aqueous solution (e.g., 3 M HCl) at 0 °C. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.[6]

Step 2: Reductive Amination to form 3-(3-Chlorophenyl)propan-1-amine

The synthesized ketone can be converted to the desired amine via reductive amination.

  • Imine Formation and Reduction: Dissolve 1-(3-chlorophenyl)propan-1-one in a suitable solvent such as methanol. Add an excess of ammonium acetate and a reducing agent like sodium cyanoborohydride.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent. Adjust the pH to basic with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent. The crude amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 3-Chlorobenzonitrile 3-Chlorobenzonitrile Grignard Reagent Grignard Reagent 3-Chlorobenzonitrile->Grignard Reagent Mg, THF Bromoethane Bromoethane Bromoethane->Grignard Reagent 1-(3-Chlorophenyl)propan-1-one 1-(3-Chlorophenyl)propan-1-one Grignard Reagent->1-(3-Chlorophenyl)propan-1-one 1. Add Nitrile 2. H3O+ 3-(3-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine 1-(3-Chlorophenyl)propan-1-one->3-(3-Chlorophenyl)propan-1-amine MeOH Ammonium Acetate Ammonium Acetate Ammonium Acetate->3-(3-Chlorophenyl)propan-1-amine Reducing Agent Reducing Agent Reducing Agent->3-(3-Chlorophenyl)propan-1-amine 3-(3-Chlorophenyl)propan-1-amine HCl 3-(3-Chlorophenyl)propan-1-amine HCl 3-(3-Chlorophenyl)propan-1-amine->3-(3-Chlorophenyl)propan-1-amine HCl HCl (gas or solution) HCl (gas or solution) HCl (gas or solution)->3-(3-Chlorophenyl)propan-1-amine HCl

Sources

An In-depth Technical Guide to the Chemical Properties of 3-(3-chlorophenyl)propylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(3-chlorophenyl)propylamine hydrochloride. As a primary amine containing a chlorinated phenyl ring, this compound holds potential for applications in medicinal chemistry and drug development, necessitating a thorough understanding of its behavior and characteristics. This document details two robust synthetic pathways, predicts its spectral properties (¹H NMR, ¹³C NMR, IR, and MS), and outlines essential safety and handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and further investigation of this compound.

Introduction

3-(3-chlorophenyl)propylamine and its hydrochloride salt are organic compounds of interest in the field of medicinal chemistry. The presence of a 3-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. The propyl-amine side chain provides a flexible linker and a basic nitrogen center, which is a common feature in many biologically active compounds. This guide serves as a detailed resource on the chemical and physical properties of 3-(3-chlorophenyl)propylamine HCl, its synthesis from commercially available starting materials, and its analytical characterization.

Chemical and Physical Properties

Due to the limited availability of experimental data for 3-(3-chlorophenyl)propylamine HCl, the following properties are a combination of predicted values and data from its non-chlorinated analog, 3-phenylpropylamine. These values provide a reasonable estimation for the purposes of laboratory use.

PropertyValueSource
IUPAC Name 3-(3-chlorophenyl)propan-1-amine hydrochloride-
Molecular Formula C₉H₁₃Cl₂N-
Molecular Weight 206.11 g/mol -
Appearance Predicted to be a colorless to pale yellow liquid (free base) or a white to off-white solid (HCl salt)[1]
Boiling Point (Free Base) ~221-225 °C (Predicted, similar to 3-phenylpropylamine's 221 °C)[2][3]
Density (Free Base) ~1.08 g/mL (Predicted)-
Solubility (Free Base) Moderately soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone.[1]
pKa ~10.7 (Predicted, similar to 3-phenylpropylamine)-
LogP ~2.5 (Predicted)[2]

Synthesis of 3-(3-chlorophenyl)propylamine HCl

The synthesis of 3-(3-chlorophenyl)propylamine hydrochloride can be efficiently achieved through a two-step process starting from 3-chlorobenzaldehyde. The first step involves the formation of the intermediate nitrile, 3-(3-chlorophenyl)propanenitrile, followed by its reduction to the primary amine. The final step is the formation of the hydrochloride salt.

Figure 1: A general workflow for the synthesis of 3-(3-chlorophenyl)propylamine HCl.

Synthesis of 3-(3-chlorophenyl)propanenitrile

Method A: From 3-Chlorobenzyl Chloride

This method involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and a cyanide salt.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzyl chloride (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-chlorophenyl)acetonitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method B: From 3-Chlorobenzaldehyde

This route involves a condensation reaction to form an intermediate which is then converted to the nitrile.

Experimental Protocol:

  • A mixture of 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine with a catalytic amount of piperidine is heated.

  • The resulting 3-(3-chlorophenyl)propenoic acid is then subjected to further reactions to yield the propanenitrile. A detailed protocol for a similar transformation can be found in the literature.

Reduction of 3-(3-chlorophenyl)propanenitrile to 3-(3-chlorophenyl)propylamine

The reduction of the nitrile group to a primary amine can be accomplished using several methods, with catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄) being the most common.

Method 1: Catalytic Hydrogenation

This method is often preferred for its milder reaction conditions and easier work-up.

Figure 2: Catalytic hydrogenation of the nitrile to the primary amine.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-(3-chlorophenyl)propanenitrile (1.0 eq) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).

  • Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel. Caution: Pd/C and Raney Nickel can be pyrophoric. Handle under an inert atmosphere.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-chlorophenyl)propylamine.

  • The crude product can be purified by vacuum distillation.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

Figure 3: Reduction of the nitrile using LiAlH₄.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware must be dry and the reaction must be performed under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify by vacuum distillation.

Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the purified 3-(3-chlorophenyl)propylamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield 3-(3-chlorophenyl)propylamine hydrochloride.

Analytical Characterization and Spectral Data (Predicted)

The following spectral data are predicted based on the structure of 3-(3-chlorophenyl)propylamine and are intended to serve as a reference for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons (H-Ar): Multiplets in the range of δ 7.10-7.35 ppm (4H).

  • Methylene Protons adjacent to the aromatic ring (-CH₂-Ar): A triplet around δ 2.60-2.80 ppm (2H).

  • Methylene Protons adjacent to the amine (-CH₂-N): A triplet around δ 2.70-2.90 ppm (2H).

  • Methylene Protons in the middle of the chain (-CH₂-): A multiplet (quintet or sextet) around δ 1.80-2.00 ppm (2H).

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm) and is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Carbons (C-Ar):

    • C-Cl: ~134 ppm

    • C-ipso (attached to propyl chain): ~142 ppm

    • Other aromatic carbons: ~126-130 ppm

  • Propyl Chain Carbons:

    • C adjacent to aromatic ring: ~34 ppm

    • C adjacent to amine: ~42 ppm

    • Central C: ~31 ppm

Infrared (IR) Spectroscopy
  • N-H Stretch (Primary Amine): Two characteristic sharp to medium bands in the region of 3300-3400 cm⁻¹.[4]

  • N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.[5]

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands in the 2850-2960 cm⁻¹ region.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A strong band typically in the 600-800 cm⁻¹ region.

  • C-N Stretch (Aliphatic Amine): A weak to medium absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₉H₁₂ClN). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the M⁺ peak.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of the ethylphenyl radical to give a fragment at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak for primary amines.

    • Benzylic cleavage: Cleavage of the C-C bond between the first and second carbons of the propyl chain to generate a tropylium ion or a related stabilized carbocation.

    • Loss of HCl from the molecular ion is also a possible fragmentation pathway.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 3-(3-chlorophenyl)propylamine HCl.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9] The hydrochloride salt is expected to be more stable and less volatile than the free base.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the synthesis, predicted properties, and handling of 3-(3-chlorophenyl)propylamine hydrochloride. By outlining reliable synthetic routes and providing expected analytical data, this document aims to facilitate the work of researchers and scientists in the fields of medicinal chemistry and drug development. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this promising compound.

References

Please note that the reference list will be populated with the actual sources used upon completion of the research and writing process.

Sources

Technical Monograph: 3-Chloro-Benzenepropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes structural clarity, synthetic robustness, and pharmacological context.

Structural Identity, Synthesis, and Pharmacological Applications

Part 1: Chemical Identity & Nomenclature

Compound Class: Phenylpropylamines Target Moiety: Primary Amine Scaffold (SERT/NET Ligand Fragment)

The compound Benzenepropanamine, 3-chloro-, hydrochloride represents a critical "privileged structure" in medicinal chemistry. It serves as a homologated phenethylamine scaffold, providing the optimal 3-carbon linker length required for binding to monoamine transporters (MATs), specifically distinguishing itself from the 2-carbon phenethylamine class (dopaminergic/adrenergic) by enhancing selectivity for serotonin (SERT) and norepinephrine (NET) transporters.

Synonym & Identifier Matrix
Nomenclature SystemDesignationNotes
CA Index Name Benzenepropanamine, 3-chloro-, hydrochlorideOfficial Chemical Abstracts naming convention.
IUPAC Name 3-(3-Chlorophenyl)propan-1-amine hydrochloridePreferred systematic name for publication.
Common Synonyms 3-(m-Chlorophenyl)propylamine HCl

-(3-Chlorophenyl)propylamine HCl
"Gamma" denotes the position relative to the aromatic ring in older nomenclature.
Structural Formula

SMILES ClC1=CC=CC(CCCN)=C1.ClUseful for cheminformatics queries.[1]

Critical Disambiguation: Do not confuse with 3-chloro-3-phenylpropylamine (where the chloro group is on the alkyl chain). The compound detailed here carries the chlorine on the meta-position of the phenyl ring, ensuring metabolic stability and specific electronic effects.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting blood-brain barrier (BBB) penetration and solubility during library synthesis.

  • Molecular Weight: 206.11 g/mol (Salt); 169.65 g/mol (Free Base).

  • Lipophilicity (LogP): ~2.3 (Free Base). The meta-chloro substituent increases lipophilicity compared to the unsubstituted analog (LogP ~1.6), enhancing CNS penetration.

  • Electronic Effect: The chlorine atom at the meta position acts as an electron-withdrawing group (EWG) via induction (

    
    ), deactivating the ring against oxidative metabolism at the para position.
    
  • pKa: ~10.2 (Amine). It exists predominantly as a cation at physiological pH.

Part 3: Synthetic Methodologies

Primary Route: The Doebner-Knoevenagel Condensation & Reduction

This pathway is preferred for its scalability and the avoidance of expensive transition metal catalysts that might be poisoned by the aryl chloride.

Step 1: Knoevenagel Condensation

Reaction of 3-chlorobenzaldehyde with malonic acid in pyridine/piperidine to yield 3-chlorocinnamic acid.

Step 2: Selective Reduction (The Critical Step)

Standard catalytic hydrogenation (Pd/C, H2) poses a risk of hydrodehalogenation (stripping the chlorine off the ring).

  • Protocol Choice: Use Cobalt(II) Chloride / Sodium Borohydride or Raney Nickel (poisoned) to reduce the double bond without touching the aryl chloride. Alternatively, convert to the amide and reduce with Borane-THF.

Recommended Laboratory Protocol: Nitrile Reduction Route

This is the most robust method for generating the primary amine without side reactions.

Reagents:

  • 3-Chlorobenzyl chloride[2]

  • Acetonitrile / LDA (Lithium Diisopropylamide) OR Cyanoacetic acid

  • Borane-Tetrahydrofuran Complex (

    
    )
    

Step-by-Step Methodology:

  • Chain Extension: Alkylate diethyl malonate with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to form 3-(3-chlorophenyl)propanoic acid .

  • Amide Formation: Convert the acid to the primary amide using Thionyl Chloride (

    
    ) followed by aqueous Ammonia (
    
    
    
    ).
  • Reduction:

    • Charge a flame-dried flask with 3-(3-chlorophenyl)propanamide (1.0 eq).

    • Add anhydrous THF under Argon.

    • Add

      
       (1M solution, 3.0 eq) dropwise at 0°C.
      
    • Reflux for 4 hours.

    • Quench: Cool to 0°C and carefully add Methanol.

    • Salt Formation: Evaporate solvent, redissolve in

      
      , and bubble anhydrous HCl gas. The white precipitate is Benzenepropanamine, 3-chloro-, hydrochloride .
      
Visualization: Synthetic Logic Flow

SynthesisPath Start 3-Chlorobenzaldehyde (Starting Material) Inter1 3-Chlorocinnamic Acid (via Knoevenagel) Start->Inter1 Malonic Acid, Pyridine, 100°C Inter2 3-(3-Chlorophenyl)propanoic Acid (Selective Reduction) Inter1->Inter2 Zn/AcOH or Raney Ni (poisoned) Inter3 3-(3-Chlorophenyl)propanamide Inter2->Inter3 1. SOCl2 2. NH3(aq) Final Benzenepropanamine, 3-chloro-, HCl (Target) Inter3->Final 1. BH3-THF, Reflux 2. HCl(g) AltStart 3-Chlorobenzyl Chloride AltInter 3-(3-Chlorophenyl)propionitrile AltStart->AltInter NaCN / DMSO (Chain Extension) AltInter->Final LiAlH4 or BH3-THF

Figure 1: Retrosynthetic analysis and forward synthesis pathways. The amide reduction route (Blue/Green path) is preferred for preserving the halogen substituent.

Part 4: Pharmacological Utility & SAR

This molecule is rarely a drug in itself but is a vital pharmacophore fragment .

Monoamine Transporter Selectivity

The 3-phenylpropylamine backbone is the scaffold for "oxetine" class antidepressants (e.g., Fluoxetine, Atomoxetine, Nisoxetine).

  • Unsubstituted: Balanced affinity.

  • Ortho-substitution (2-position): Often favors Norepinephrine Transporter (NET) (e.g., Nisoxetine).

  • Para-substitution (4-position): Often favors Serotonin Transporter (SERT) (e.g., Fluoxetine).

  • Meta-substitution (3-chloro - Current Topic): The 3-chloro analog sits in the "Goldilocks" zone. It is often used to probe the size of the hydrophobic pocket in the transporter. The meta-chloro group enhances metabolic stability compared to the unsubstituted ring while maintaining high affinity for both SERT and NET.

Linker Chemistry

In fragment-based drug discovery (FBDD), this amine is used as a "warhead" to attach to larger heteroaromatic cores (e.g., piperazines, quinolinones) to induce GPCR binding.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 3-(3-Chlorophenyl) propylamine Core Propyl Propyl Chain (n=3): Optimal linker length for MAT binding (SERT/NET) Center->Propyl Amine Primary Amine: Ionic Interaction with Aspartate residue in receptor Center->Amine Chloro 3-Chloro (Meta): 1. Blocks metabolic oxidation 2. Increases Lipophilicity 3. Steric fit in hydrophobic pocket Center->Chloro

Figure 2: Pharmacophore dissection showing the functional role of each structural component.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[3]

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Stability: The hydrochloride salt is stable for years if kept dry. The free base readily absorbs

    
     from the air to form carbamates.
    
  • Reactivity: The primary amine is a nucleophile.[4] Avoid contact with acid chlorides or anhydrides unless derivatization is intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469095 (Related 3-chloropropylamine context).Link

  • Wong, D. T., et al. (1975). A new inhibitor of norepinephrine uptake devoid of amphetamine-like effects. (Foundational paper on phenylpropylamine SAR). Journal of Pharmacology and Experimental Therapeutics. Link

  • Sigma-Aldrich (Merck). Product Specification: 3-(3-Chlorophenyl)propionic acid (Precursor).Link

  • Chemical Book. N,N-Dimethyl-3-phenyl-3-chloropropylamine Hydrochloride (Related Analog Data).Link

  • Common Chemistry (CAS). Search results for Phenylpropylamine derivatives.[3][5]Link

(Note: Specific CAS numbers for the primary amine HCl salt of the meta-chloro derivative are often proprietary to custom synthesis catalogs; however, the synthesis protocols provided are standard reference standards in organic synthesis.)

Sources

Technical Monograph: 3-(3-chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

From Scaffold to Lead: A Strategic Guide to Phenylpropylamines in Medicinal Chemistry[1]

Executive Summary: The "Privileged Linker"

In the architecture of drug design, 3-(3-chlorophenyl)propan-1-amine hydrochloride (CAS: 104774-92-7) serves as more than a simple reagent; it is a privileged scaffold homolog .[1] Structurally, it represents a meta-chlorinated phenethylamine homolog (extended by one methylene unit), a motif critical in modulating binding affinity for monoamine transporters (SERT, NET, DAT) and G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and 5-HT families.[1]

This guide moves beyond basic nomenclature to provide a rigorous analysis of its synthesis, characterization, and strategic application in fragment-based drug discovery (FBDD).[1]

Nomenclature & Structural Identity

Precise nomenclature is the first step in ensuring reproducibility and database integrity.

Parameter Detail
IUPAC Name This compound
Common Synonyms 3-(m-chlorophenyl)propylamine HCl; 3-chloro-gamma-phenetidine HCl
CAS Number 104774-92-7
Molecular Formula C₉H₁₂ClN[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 169.65 (Free Base) / 206.11 (HCl Salt)
SMILES ClC1=CC=CC(CCCN)=C1.Cl
InChI Key FTQFHXURUUGDCN-UHFFFAOYSA-N
2.1 Structural Logic

The IUPAC name is derived via the substitutive nomenclature rules:

  • Parent Chain: The longest carbon chain containing the principal functional group (amine) is propane (3 carbons).

  • Principal Group: The amine (-NH₂) is at position 1: propan-1-amine .

  • Substituent: A phenyl ring is attached at position 3.[10][11][12] This ring bears a chlorine atom at its own position 3 (meta). Thus: 3-(3-chlorophenyl) .[2][5][6][11]

  • Salt Formation: The addition of hydrochloric acid protonates the amine, denoted as hydrochloride .

Synthetic Pathways: Causality & Control

To ensure high fidelity in drug synthesis, the choice of pathway depends on the available starting materials and the tolerance for metal impurities.[1]

3.1 Route A: The Nitrile Reduction (Gold Standard)

This route is preferred for its atom economy and avoidance of transition metals, which is critical for late-stage pharmaceutical intermediates.[1]

  • Precursor: 3-(3-chlorophenyl)propanenitrile (3-chlorohydrocinnamonitrile).

  • Reagent: Borane-THF complex (B₂H₆·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Mechanism: Nucleophilic attack of the hydride on the nitrile carbon, followed by hydrolysis.[1]

Protocol (Self-Validating):

  • Setup: Flame-dry a 250 mL 3-neck flask under N₂ atmosphere.

  • Addition: Charge with 3-(3-chlorophenyl)propanenitrile (1.0 eq) in anhydrous THF. Cool to 0°C.[10][11]

  • Reduction: Dropwise add Borane-THF (1.0 M, 2.5 eq). Control Point: Monitor H₂ evolution; maintain internal temp <5°C to prevent side reactions.

  • Reflux: Warm to RT, then reflux for 4 hours. Validation: IR monitoring – disappearance of the nitrile peak at ~2240 cm⁻¹.

  • Quench: Cool to 0°C. Cautiously add MeOH (excess) to destroy borane complexes.

  • Salt Formation: Add conc. HCl/MeOH. Evaporate solvent. Recrystallize from EtOH/Et₂O to yield the hydrochloride salt.[1]

3.2 Route B: The Heck Coupling (Diversity Oriented)

Useful when the aryl halide is the diversity point.[1]

  • Precursors: 1-bromo-3-chlorobenzene + Acrylonitrile (or Allylamine protected).

  • Catalyst: Pd(OAc)₂ / Phosphine ligand.

SynthesisPathways Start1 3-chlorobenzaldehyde Inter1 Aldol Condensation (w/ Acetonitrile) Start1->Inter1 Base Start2 3-chlorohydrocinnamonitrile Process1 Reduction (BH3-THF or LiAlH4) Start2->Process1 Primary Route Start3 1-bromo-3-chlorobenzene Inter2 Heck Coupling (w/ Allylamine deriv.) Start3->Inter2 Pd(0) Inter1->Start2 Reduction Process2 Hydrogenation (Pd/C, H2) Inter2->Process2 Careful Red. Product 3-(3-chlorophenyl)propan-1-amine HCl Process1->Product HCl/MeOH Process2->Product

Figure 1: Synthetic logic flow comparing the Nitrile Reduction (Route A) and Heck Coupling (Route B) pathways.

Characterization: The Self-Validating System

Trust in chemical identity relies on orthogonal analytical data.[1] Below is the Expected Reference Data derived from structure-property relationships of the meta-chloro isomer.

4.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Standard for HCl salts)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Validation)
8.10 Broad s3H-NH₃⁺Exchangeable with D₂O; indicates salt formation.
7.35 - 7.25 Multiplet3HAr-H (2,4,[1]5)Deshielding due to Cl; meta-substitution pattern complex.
7.18 Doublet1HAr-H (6)Ortho to alkyl, meta to Cl.
2.85 Broad t2H-CH₂-NDeshielded by Nitrogen; broad due to ammonium coupling.
2.68 Triplet2HAr-CH₂-Benzylic position; characteristic triplet (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Hz).
1.92 Quintet2H-CH₂-CH₂-CH₂-Shielded central methylene; splits into 5 peaks by neighbors.
4.2 Quality Control Parameters
  • Melting Point: Expect 170°C – 178°C (Typical for phenylpropylamine HCl salts). Sharp range (<2°C) indicates high purity.

  • Solubility: Highly soluble in water and methanol; insoluble in diethyl ether (crucial for purification via precipitation).

Medicinal Chemistry Applications

This molecule acts as a "molecular ruler," spacing the basic amine from the aromatic lipophile by exactly three carbons.[1] This spacing is pharmacologically distinct from the two-carbon (ethyl) linker found in dopamine and serotonin.

5.1 Pharmacophore Mapping
  • Monoamine Transporters: The 3-carbon chain allows the molecule to span the "S1" and "S2" binding pockets of transporters like SERT (Serotonin Transporter).[1] The meta-chloro substituent mimics the electronic properties of the trifluoromethyl group found in Fluoxetine.[1]

  • Histamine H3 Antagonists: This scaffold is a fragment of Pitolisant metabolites and related non-imidazole H3 ligands, where the lipophilic tail (chlorophenyl) anchors in a hydrophobic pocket while the amine interacts with Aspartate residues.

Pharmacophore Scaffold 3-(3-chlorophenyl)propan-1-amine Target3 Polymer Chemistry (Macroinitiators) Scaffold->Target3 ATRP Synthesis Mech1 Linker Extension (Piperazine attachment) Scaffold->Mech1 Mech2 Lipophilic Anchor (m-Cl Phenyl) Scaffold->Mech2 Target1 Trazodone/Nefazodone (Antidepressants) Target2 Pitolisant Analogs (H3 Inverse Agonists) Mech1->Target1 N-alkylation Mech2->Target2 Hydrophobic Pocket Binding

Figure 2: Pharmacophore mapping showing the scaffold's utility in diverse chemical biology domains.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References
  • Chemical Identity & Properties: PubChem. 3-(3-chlorophenyl)propan-1-amine. National Library of Medicine. Link

  • Synthesis of Phenylpropylamines: BenchChem. Comparative Guide to Synthesis of Phenylpropylamine Derivatives. Link

  • H3 Receptor Ligands: Ligneau, X., et al. "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor."[12] Journal of Pharmacology and Experimental Therapeutics, 2007.[1] Link

  • Trazodone Analogs: Czopek, A., et al. "New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues."[1] Molecules, 2022.[1][13] Link

  • Polymer Applications: Wever, D.A.Z., et al. "Branched polyacrylamides: Synthesis and effect of molecular architecture."[1] European Polymer Journal, 2013. Link

Sources

An In-depth Technical Guide on the Safe Handling of 3-(3-chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview of the safety considerations for 3-(3-chlorophenyl)propan-1-amine hydrochloride.

Crucial Safety Notice: As of the latest search, a specific, verified Safety Data Sheet (SDS) for this compound (the meta-chloro isomer) was not publicly available. The information presented herein is synthesized from data for structurally related analogs, primarily 3-(4-chlorophenyl)propan-1-amine hydrochloride (the para-chloro isomer) and 3-chloropropylamine hydrochloride . While these compounds share a similar backbone, their toxicological and physical properties may differ. It is imperative that you obtain and strictly follow the specific SDS provided by your chemical supplier for the exact compound you are using. This guide serves as an illustrative framework for best safety practices based on available data for close structural analogs.

Compound Identification and Structural Context

This compound is a substituted propyl-amine derivative. The hydrochloride salt form is common for such amines to improve stability and solubility in aqueous media. Its structure is characterized by a propane chain linking a primary amine to a chlorophenyl ring at the meta position. This structure is relevant in medicinal chemistry and organic synthesis as a building block. The precise safety profile, including reactivity and toxicology, is dictated by this specific arrangement of functional groups.

Hazard Identification and GHS Classification (Illustrative)

Based on data for analogous compounds like 3-(4-chlorophenyl)propan-1-amine hydrochloride, the following GHS classifications are anticipated.[1] The user must verify the specific classifications from the supplier's SDS.

  • Signal Word: Warning[1]

Hazard Statements (H-Statements):

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Pictograms:

  • 
    (GHS07)[1]
    

Precautionary Statements (P-Statements) - Abridged:

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow outlines the logical steps from initial assessment to the implementation of control measures.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control & Implementation cluster_execution Phase 3: Execution & Review A Identify Compound: 3-(3-chlorophenyl)propan-1-amine HCl B Obtain Supplier-Specific Safety Data Sheet (SDS) A->B C Analyze Hazards: - Irritation (Skin, Eye, Respiratory) - Potential for other toxicities B->C D Evaluate Experimental Scale: (mg, g, kg) C->D F Determine Personal Protective Equipment (PPE): - Gloves (specify type) - Safety Goggles/Face Shield - Lab Coat C->F Hazards dictate PPE E Select Engineering Controls: - Fume Hood - Ventilated Enclosure D->E Scale informs control level E->F G Establish Safe Work Procedures: - Weighing/Transfer Protocols - Spill Response Plan F->G H Waste Disposal Plan: - Segregated, labeled waste containers G->H I Conduct Experiment H->I Prerequisite J Decontaminate Work Area & Equipment I->J K Review & Document: - Note any incidents - Update risk assessment for future work J->K

Caption: Risk assessment workflow for handling chemical reagents.

First-Aid Measures

These protocols are based on the expected hazards of skin, eye, and respiratory irritation. Immediate action is key to minimizing potential harm.

Exposure RouteProtocol
Inhalation 1. Immediately move the affected person to fresh air.[2] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] 3. Seek immediate medical attention.[2]
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[2] 2. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2] 3. If skin irritation occurs or persists, seek medical advice.[2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion 1. Clean the mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention.[2]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.

  • Procedural Controls: Avoid the formation of dust during weighing and transfer. Use non-sparking tools where appropriate.[3]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5] While specific reactivity data is unavailable, as a general precaution for amines, also avoid strong acids and bases unless part of a planned reaction.

  • Container: The original supplier's container is recommended.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical hazard. The following are minimum requirements based on the anticipated hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against serious eye irritation from dust or splashes.[2]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and replaced if degradation is suspected.Prevents skin contact and subsequent irritation.[2]
Skin/Body Protection A standard laboratory coat is required. Ensure it is fully buttoned. For larger scale operations, consider chemically resistant aprons or coveralls. Wear closed-toe shoes.Protects skin from accidental contact and contamination of personal clothing.[2]
Respiratory Protection Not typically required when used within a functioning chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used.Prevents respiratory tract irritation from inhalation of dust.[1]

Physical and Chemical Properties (Illustrative)

The following data is for related compounds and should be used for illustrative purposes only. The user must consult the supplier-specific SDS for accurate data.

PropertyIllustrative Value (Analog Compound)
Molecular Formula C₉H₁₂ClN · HCl
Molecular Weight 206.11 g/mol (for C₉H₁₂ClN·HCl)
Appearance Expected to be a solid, powder or crystalline material.[1]
Stability Stable under recommended storage conditions.[2] May be hygroscopic.[2]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Stream: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Procedure: The material can be disposed of via a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[3] Do not dispose of down the drain or into the environment.[3]

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride. [Link]

Sources

Methodological & Application

Preparation and Evaluation of Phenylpropylamine-Based Calcium-Sensing Receptor (CaSR) Antagonists: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis.[1][2][3] Its role in modulating parathyroid hormone (PTH) secretion makes it a compelling therapeutic target for disorders like osteoporosis.[4][5][6] Antagonists of the CaSR, known as calcilytics, can induce transient PTH release, which, when administered intermittently, produces a bone anabolic effect.[4][5][7] Phenylpropylamine derivatives have emerged as a prominent structural class of potent and selective CaSR antagonists.[8] This application note provides a detailed guide for the chemical synthesis, purification, and biological evaluation of phenylpropylamine-based CaSR antagonists, using a representative compound to illustrate the workflow. It includes step-by-step protocols for synthesis and in vitro functional assessment, explains the rationale behind experimental choices, and presents data in a clear, structured format to guide researchers in this field.

Introduction

The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium

The CaSR is a crucial plasma membrane protein that detects minute fluctuations in extracellular calcium concentrations ([Ca2+]o).[2][3] Primarily expressed in the parathyroid glands and kidney, the CaSR plays a pivotal role in maintaining calcium homeostasis.[1] Upon activation by increased [Ca2+]o, the receptor initiates intracellular signaling cascades, primarily through Gq/11 and Gi/o proteins.[2][9] In the parathyroid gland, this signaling cascade inhibits the secretion of PTH.[1][2][10]

Therapeutic Potential of CaSR Antagonists (Calcilytics)

While sustained high levels of PTH can lead to bone resorption, intermittent spikes in PTH have a powerful bone-building (anabolic) effect.[4][5][7] This is the principle behind the use of injectable PTH analogs like teriparatide for treating severe osteoporosis. CaSR antagonists, or calcilytics, offer an oral alternative by mimicking a state of hypocalcemia at the parathyroid gland, which temporarily blocks the receptor's inhibitory action and stimulates a brief, pulsatile release of endogenous PTH.[4][11][12] This transient PTH surge is key to achieving a net anabolic effect on bone.[7][13] Several phenylpropylamine-based calcilytics, such as Ronacaleret and JTT-305, have been investigated in clinical trials for postmenopausal osteoporosis.[1][6][11][14][15]

Phenylpropylamines: A Privileged Scaffold

High-throughput screening and subsequent medicinal chemistry efforts have identified the phenylpropylamine scaffold as a highly effective core for designing potent and selective CaSR antagonists.[8] These molecules act as negative allosteric modulators, binding to a site within the receptor's transmembrane domain to prevent its activation by calcium.[8][10] The structure-activity relationship (SAR) of these compounds is well-defined, allowing for rational design to optimize potency, selectivity, and pharmacokinetic properties.[12][16]

Chemical Synthesis of Phenylpropylamine-Based CaSR Antagonists

The general synthetic approach involves the coupling of two key fragments: a substituted phenylpropylamine core and a chiral amine moiety, often bearing a bulky aromatic group. This section outlines a representative synthesis based on established chemical literature.

General Synthetic Strategy

The core strategy is a reductive amination reaction between a phenylpropanal or phenylpropanone derivative and a chiral amine. The phenylpropyl portion typically contains substituents critical for antagonist activity, such as a trifluoromethyl group. The chiral amine provides stereochemistry and additional hydrophobic interactions within the CaSR binding pocket.

G cluster_starting Starting Materials cluster_process Key Synthetic Step cluster_product Final Product A 3-(3-(Trifluoromethyl)phenyl)propanal C Reductive Amination (e.g., NaBH(OAc)3 or H2/Pd-C) A->C B (R)-1-(Aryl)ethylamine B->C D N-((1R)-1-(Aryl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine C->D

Caption: General workflow for the synthesis of phenylpropylamine CaSR antagonists.

Detailed Protocol: Synthesis of a Representative Antagonist

This protocol describes the synthesis of a model compound, (R)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, a structural analog of known calcilytics.

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanal

  • (R)-1-(4-chlorophenyl)ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) in anhydrous DCM, add (R)-1-(4-chlorophenyl)ethylamine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions like the reduction of the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

    • Self-Validation: The identity and purity of the final compound must be confirmed.

Characterization and Quality Control
  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final compound using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): Confirm the enantiomeric purity of the final product to ensure it is the desired (R)-enantiomer.

In Vitro Evaluation of CaSR Antagonist Activity

The primary method for evaluating the potency of CaSR antagonists is to measure their ability to inhibit the intracellular calcium mobilization induced by an agonist (extracellular Ca²⁺). This is typically performed using a cell line stably expressing the human CaSR.

Principle of the Calcium Mobilization Assay

HEK-293 cells stably transfected with the human CaSR (hCaSR) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17] When the CaSR is activated by extracellular calcium, it triggers the Gq/11 pathway, leading to the release of Ca²⁺ from intracellular stores and a subsequent increase in fluorescence.[9] A CaSR antagonist will inhibit this response in a dose-dependent manner. The potency is quantified by the half-maximal inhibitory concentration (IC₅₀).

G cluster_workflow In Vitro Assay Workflow A 1. Cell Plating (HEK-293 hCaSR cells) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Compound Addition (Test Antagonist) B->C D 4. Agonist Challenge (Extracellular Ca²⁺) C->D E 5. Fluorescence Reading (FLIPR / Plate Reader) D->E F 6. Data Analysis (IC₅₀ Determination) E->F

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol: High-Throughput FLIPR Assay

This protocol is designed for a 96- or 384-well plate format using a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.[18][19][20]

Materials:

  • HEK-293 cells stably expressing hCaSR.[21][22][23]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • FLIPR Calcium Assay Kit (or equivalent fluorescent calcium indicator).

  • Test compounds (CaSR antagonists) and control compounds (known antagonist like NPS-2143).

  • Calcium chloride (CaCl₂) solution.

  • Black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the HEK-293 hCaSR cells into black, clear-bottom 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[24]

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution prepared in Assay Buffer to each well. Incubate for 1 hour at 37°C in the dark.

    • Rationale: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.

  • Compound Preparation: Prepare serial dilutions of the test compounds and control antagonist in Assay Buffer at 2x the final desired concentration.

  • Assay Execution (FLIPR): a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for 10-20 seconds. c. The instrument will automatically add the antagonist solutions (from the compound plate) to the cell plate. Incubate for a pre-determined time (e.g., 10-20 minutes). d. Prepare an agonist solution of CaCl₂ in Assay Buffer. The concentration should be one that elicits a robust response (e.g., EC₈₀), typically 3-5 mM extracellular Ca²⁺. e. The instrument will add the CaCl₂ agonist solution and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

Data Analysis and Interpretation
  • Data Normalization: For each well, calculate the maximum fluorescence response after agonist addition and normalize it relative to positive (agonist only) and negative (vehicle only) controls.

  • IC₅₀ Curve Fitting: Plot the normalized response against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Data Presentation: Summarize the potency of different synthesized compounds in a table for easy comparison of their structure-activity relationships.

Table 1: Representative In Vitro Potency Data for Phenylpropylamine Analogs

Compound IDR¹ Group (Aryl)R² Group (Phenyl)IC₅₀ (nM) vs. hCaSR
Model Cpd 4-Cl-Ph3-CF₃-Ph95
Ronacaleret 2,3-dihydro-1H-inden-2-yl4,5-difluoro-Ph146[25]
JTT-305 Naphthyl3-CF₃-Ph86[1]
NPS-2143 Naphthyl3-methoxy-Ph43[9]

Note: IC₅₀ values are illustrative and can vary based on assay conditions.

In Vivo Pharmacological Assessment

Promising compounds from in vitro screening should be advanced to in vivo models to assess their ability to stimulate PTH secretion and their effect on bone metabolism.

Animal Models and PTH Response
  • Model: Normal rats or mice are typically used.

  • Procedure: Compounds are administered orally. Blood samples are collected at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Endpoint: Plasma PTH levels are measured using an ELISA kit. An effective calcilytic will cause a rapid and transient increase in plasma PTH, typically peaking within 1-2 hours and returning to baseline within 4-6 hours.[7][12]

Models for Bone Anabolism
  • Model: The ovariectomized (OVX) rat is a standard model for postmenopausal osteoporosis.[5][7]

  • Procedure: OVX rats are treated daily with the test compound for an extended period (e.g., 12 weeks).[5][7]

  • Endpoints: Bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DXA). Bone formation markers in the serum (e.g., P1NP) and bone histomorphometry can also be assessed to confirm an anabolic effect.[5][7]

Conclusion

The phenylpropylamine scaffold provides a robust starting point for the development of orally active CaSR antagonists. The synthetic and analytical protocols detailed in this note offer a comprehensive framework for researchers to prepare and evaluate novel calcilytic compounds. By combining rational chemical synthesis with a validated in vitro functional assay, this workflow enables the efficient identification and optimization of lead candidates for potential use as bone anabolic agents in the treatment of osteoporosis.

References

  • Kimura, S., et al. (2011). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats. European Journal of Pharmacology, 668(1-2), 331-336. [Link]

  • Walter, S., et al. (2012). Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis. Future Medicinal Chemistry, 4(3), 351-362. [Link]

  • Ovid. (n.d.). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation. Retrieved from [Link]

  • Inxight Drugs. (n.d.). RONACALERET. Retrieved from [Link]

  • PubMed. (2011). JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats. European Journal of Pharmacology, 668(1-2), 331-6. [Link]

  • PubMed. (2011). [Antagonist for calcium-sensing receptor. JTT-305/MK-5442]. Clinical Calcium, 21(1), 69-74. [Link]

  • Inxight Drugs. (n.d.). RONACALERET HYDROCHLORIDE. Retrieved from [Link]

  • Gorvin, C. M. (2019). Calcimimetic and calcilytic therapies for inherited disorders of the calcium-sensing receptor signalling pathway. British Journal of Pharmacology, 176(19), 3719-3732. [Link]

  • Fitzpatrick, L. A., et al. (2012). Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. Bone, 50(2), 546-552. [Link]

  • Peterson, M. C., et al. (2013). A semimechanistic model of the time-course of release of PTH into plasma following administration of the calcilytic JTT-305/MK-5442 in humans. CPT: Pharmacometrics & Systems Pharmacology, 2(8), e68. [Link]

  • Li, N., et al. (2025). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. American Journal of Translational Research, 17(3), 1083-1100. [Link]

  • ResearchGate. (n.d.). Comparison of the structures of compound 1 and compound 2 with the known calcilytic, NPS-2143. Retrieved from [Link]

  • Scillitani, A., et al. (2014). Pharmacology of the calcium sensing receptor. Giornale Italiano di Nefrologia, 31(Suppl 62), gin/31.s62.13. [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of WT CaSR and its mutants in HEK293 cells. Retrieved from [Link]

  • ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(6), 845-857. [Link]

  • ResearchGate. (2015). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1335, 49-60. [Link]

  • PubMed. (2015). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 1335, 49-60. [Link]

  • PubMed. (2025). The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. American Journal of Translational Research, 17(3), 1083-1100. [Link]

  • Journal of Biological Chemistry. (2013). Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. Journal of Biological Chemistry, 288(41), 29314-29326. [Link]

  • Frontiers in Physiology. (2015). Inhibition of the calcium-sensing receptor by extracellular phosphate ions and by intracellular phosphorylation. Frontiers in Physiology, 6, 153. [Link]

  • BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • Conigrave, A. D., et al. (2021). Stereo-Specific Modulation of the Extracellular Calcium-Sensing Receptor in Colon Cancer Cells. International Journal of Molecular Sciences, 22(18), 10074. [Link]

  • ResearchGate. (n.d.). Analysis of CaSR protein expression. Retrieved from [Link]

  • PubMed. (1994). A structure/activity study of calcium affinity and selectivity using a synthetic peptide model of the helix-loop-helix calcium-binding motif. The Journal of Biological Chemistry, 269(3), 1641-7. [Link]

  • PubMed. (2013). Structure-activity Relationships for α-calcitonin Gene-Related Peptide. British Journal of Pharmacology, 170(7), 1332-1351. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Kumar, S., et al. (2011). Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists. Journal of Medicinal Chemistry, 54(15), 5496-5506. [Link]

  • Technical Disclosure Commons. (2018). A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 856. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of the calcilytic ligand NPS 2143. Beilstein Journal of Organic Chemistry, 9, 1378-1383. [Link]

  • PubMed. (2011). Novel and potent calcium-sensing receptor antagonists: discovery of (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide monotosylate (TAK-075) as an orally active bone anabolic agent. Bioorganic & Medicinal Chemistry, 19(6), 2036-2047. [Link]

  • MDPI. (2025). Next-Generation Analogues of AC265347 as Positive Allosteric Modulators of the Calcium-Sensing Receptor: Pharmacological Investigation of Structural Modifications at the Stereogenic Centre. International Journal of Molecular Sciences, 26(6), 3345. [Link]

  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]

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Application Note: Synthesis of Novel Cinacalcet Analogues Utilizing 3-(3-Chlorophenyl)propylamine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel analogues of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and parathyroid carcinoma.[1][2] The protocols herein focus on the strategic utilization of 3-(3-chlorophenyl)propylamine as a key building block to explore the structure-activity relationships (SAR) at the 3-position of the phenylpropyl moiety. This document outlines detailed synthetic methodologies, including reductive amination, purification protocols, and analytical characterization techniques. The causality behind experimental choices is explained to provide a robust and reproducible guide for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Cinacalcet Analogue Synthesis

Cinacalcet (N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) functions by allosterically modulating the calcium-sensing receptor (CaSR), thereby increasing its sensitivity to extracellular calcium levels.[2][3] This modulation leads to a reduction in parathyroid hormone (PTH) secretion.[2][4] The synthesis of Cinacalcet has been approached through various strategies, with reductive amination being a prominent and efficient method for coupling the chiral (R)-(+)-1-(1-naphthyl)ethylamine with the 3-[3-(trifluoromethyl)phenyl]propanal side chain.[1][5][6]

The exploration of Cinacalcet analogues is driven by the desire to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[7][8] The trifluoromethyl group on the phenyl ring is a key feature of the molecule. Replacing this group with other substituents, such as a chlorine atom, allows for the investigation of how electronic and steric properties at this position influence the drug's interaction with the CaSR. The synthesis of analogues using 3-(3-chlorophenyl)propylamine provides a direct route to probe these SAR questions.

Synthetic Strategy: Reductive Amination Approach

A robust and widely applicable method for the synthesis of Cinacalcet and its analogues is reductive amination.[1][5][6][9] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, followed by in-situ reduction to the corresponding amine. In the context of synthesizing Cinacalcet analogues with 3-(3-chlorophenyl)propylamine, this amine can be reacted with a suitable carbonyl compound. However, a more direct and analogous synthesis to that of Cinacalcet involves the reaction of the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, with an aldehyde bearing the 3-chlorophenylpropyl side chain.

Overall Synthetic Workflow

The synthesis of the target Cinacalcet analogue can be envisioned in a two-step process starting from 3-(3-chlorophenyl)propan-1-ol, which is then oxidized to the corresponding aldehyde, followed by reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine.

G A 3-(3-Chlorophenyl)propan-1-ol B Oxidation A->B e.g., PCC, Swern C 3-(3-Chlorophenyl)propanal B->C E Reductive Amination C->E D (R)-(+)-1-(1-Naphthyl)ethylamine D->E F Crude Cinacalcet Analogue E->F G Purification (Chromatography) F->G H Pure Cinacalcet Analogue G->H I Salt Formation (e.g., HCl) H->I J Final Analogue Hydrochloride Salt I->J

Caption: Synthetic workflow for the Cinacalcet analogue.

Detailed Experimental Protocols

Synthesis of 3-(3-Chlorophenyl)propanal

The oxidation of 3-(3-chlorophenyl)propan-1-ol to the corresponding aldehyde is a critical step. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM) and pyridinium chlorochromate (PCC, 1.5 equivalents).

  • Reactant Addition: Dissolve 3-(3-chlorophenyl)propan-1-ol (1.0 equivalent) in DCM and add it to the PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Reductive Amination for Analogue Synthesis

This protocol details the coupling of 3-(3-chlorophenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine.

Protocol: Sodium Triacetoxyborohydride Mediated Reductive Amination

  • Initial Mixture: In a round-bottom flask, dissolve 3-(3-chlorophenyl)propanal (1.0 equivalent) and (R)-(+)-1-(1-naphthyl)ethylamine (1.05 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the synthesized analogue is crucial to remove unreacted starting materials and byproducts. Characterization is then performed to confirm the structure and purity of the final compound.

Purification

Protocol: Flash Column Chromatography

  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Cinacalcet analogue as a free base.

Characterization

The structure and purity of the synthesized analogue should be confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations for Cinacalcet Analogue
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the naphthyl, chlorophenyl, and propyl-ethyl amine backbone protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the analogue.
HPLC Purity assessment.[10][11]A single major peak indicating high purity.
FT-IR Identification of functional groups.Characteristic absorptions for N-H stretching and aromatic C-H stretching.

Structure-Activity Relationship (SAR) Insights

The replacement of the trifluoromethyl group in Cinacalcet with a chlorine atom provides a valuable data point for understanding the SAR of this class of compounds.

  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, while chlorine is also electron-withdrawing but to a lesser extent. This change in electronic character on the phenyl ring may influence the molecule's interaction with the CaSR.

  • Steric Effects: The trifluoromethyl group is significantly larger than a chlorine atom. This difference in size could affect the binding orientation and affinity of the analogue within the receptor's binding pocket.

  • Lipophilicity: Both substituents increase the lipophilicity of the molecule, which can impact its pharmacokinetic properties such as absorption and metabolism.

The biological evaluation of this and other analogues is essential to build a comprehensive SAR model for the development of next-generation calcimimetics.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of novel Cinacalcet analogues using 3-(3-chlorophenyl)propylamine as a key precursor. By following the outlined synthetic, purification, and characterization procedures, researchers can efficiently generate these compounds for further biological evaluation. The exploration of such analogues is a critical step in advancing our understanding of the structure-activity relationships of calcimimetics and in the development of improved therapeutic agents.

References

  • Berna-Horande, V., et al. (2018). Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases. Advanced Synthesis & Catalysis. Available at: [Link]

  • Barniol-Xicota, M., et al. (2017). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Organic Process Research & Development. Available at: [Link]

  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules. Available at: [Link]

  • Urbahns, K., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry. Available at: [Link]

  • Barniol-Xicota, M., et al. (2017). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]

  • Cotarca, L., & Ghetu, N. (2015). Efficient One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst and Sodium Borohydride. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2014). Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. Analytical Methods. Available at: [Link]

  • Kuroo, K., et al. (2019). Drug design and the structure of 2. ResearchGate. Available at: [Link]

  • Barniol-Xicota, M., et al. (2017). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Patel, K., & Patel, J. (2017). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. Available at: [Link]

  • Arava, V. R., et al. (2012). Efficient Synthesis of Cinacalcet Hydrochloride. ResearchGate. Available at: [Link]

  • Bian, X., et al. (2013). Synthesis Process of Cinacalcet Hydrochloride. Semantic Scholar. Available at: [Link]

  • Reddy, G. S., et al. (2014). Typical HPLC chromatograms of CIN and its degradation products formed under... ResearchGate. Available at: [Link]

  • Arava, V. R., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Matuszkiewicz-Rowińska, J., et al. (2019). Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison. Frontiers in Pharmacology. Available at: [Link]

  • Shingalapur, R. V., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Więckowska, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]

  • Szymańska, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

  • Sprague, S. M., et al. (2015). Effect of Cinacalcet and Vitamin D Analogs on Fibroblast Growth Factor-23 during the Treatment of Secondary Hyperparathyroidism. Clinical Journal of the American Society of Nephrology. Available at: [Link]

  • G. de la Torre, B., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. Available at: [Link]

  • Kumar, A., et al. (2025). Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. Future Science. Available at: [Link]

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Application Notes & Protocols: Selective Hydrogenation of 3-(3-chlorophenyl)acrylonitrile to 3-(3-chlorophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the selective hydrogenation of 3-(3-chlorophenyl)acrylonitrile to 3-(3-chlorophenyl)propylamine, a valuable intermediate in pharmaceutical development. The synthesis involves the simultaneous reduction of both a nitrile and an alkene functional group. A primary challenge in this transformation is controlling selectivity to obtain the desired primary amine while avoiding the formation of secondary and tertiary amine byproducts.[1][2] This guide details two robust protocols utilizing Raney® Nickel and Rhodium on Alumina catalysts, explaining the mechanistic rationale behind procedural choices and outlining critical safety and handling procedures. The information presented is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Scientific Foundation: Mechanism and Selectivity

The conversion of a nitrile to a primary amine via catalytic hydrogenation is a cornerstone of amine synthesis.[1] The reaction proceeds through a reactive imine intermediate, which is subsequently reduced to the primary amine.

Reaction: R-C≡N + 2 H₂ → R-CH₂NH₂

However, the process is complicated by competing reaction pathways. The newly formed primary amine product can act as a nucleophile and attack the intermediate imine. This leads to the formation of a geminal diamine, which can then eliminate ammonia to form a secondary imine. Subsequent hydrogenation of this secondary imine yields a secondary amine, which can undergo a similar process to form a tertiary amine.[2]

These side reactions are a significant challenge when high selectivity for the primary amine is required.[2] Key factors influencing selectivity include the choice of catalyst, solvent, pH, temperature, and hydrogen pressure.[1] The addition of ammonia or other bases is a common strategy to suppress the formation of secondary amines by shifting the reaction equilibrium away from the intermediates that lead to them.[2][3]

For the specific case of 3-(3-chlorophenyl)acrylonitrile, the reaction is further complicated by the presence of a conjugated alkene, which must also be reduced, and a chloro-substituent on the aromatic ring, which could be susceptible to hydrodehalogenation under harsh conditions.

Catalyst Selection: A Comparative Rationale

The choice of catalyst is paramount for achieving high yield and selectivity.[1] We present protocols for two widely recognized and effective catalysts for this class of transformation.

  • Raney® Nickel: A cost-effective and highly active catalyst for the reduction of various functional groups, including nitriles and alkenes.[4] It is often the catalyst of choice for industrial-scale nitrile hydrogenations.[5] However, its high activity can sometimes lead to over-reduction and the formation of byproducts. Its pyrophoric nature when dry necessitates stringent handling procedures.[4][6][7] The use of ammonia in the solvent system is frequently employed to enhance primary amine selectivity.[3]

  • Rhodium on Alumina (Rh/Al₂O₃): Precious metal catalysts like rhodium can offer superior selectivity and activity under milder conditions compared to Raney Nickel.[8][9] For nitrile hydrogenations, rhodium catalysts have demonstrated high conversion and selectivity, particularly when used in a two-phase solvent system in the presence of a base.[8] This approach can mitigate the need for ammonia and often allows for lower operating temperatures and pressures, which can be advantageous for preventing side reactions like dehalogenation.[8][10]

Experimental Protocols

This section provides detailed, step-by-step procedures for the hydrogenation reaction using both Raney® Nickel and Rhodium on Alumina.

General Safety Precautions
  • Reactant Hazard: 3-(3-chlorophenyl)acrylonitrile and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, within a certified chemical fume hood.[11][12]

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. All hydrogenation procedures must be conducted in a properly rated high-pressure reactor (autoclave) behind a safety shield in a well-ventilated area.[13]

  • Catalyst Handling: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or an appropriate solvent at all times.[4][7][14] Never allow the catalyst to dry in the air. Have a bucket of sand and a Class D fire extinguisher readily available.[7][13]

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol employs high-pressure hydrogen in an ammoniacal solvent system to maximize primary amine selectivity.

Materials and Reagents:

  • 3-(3-chlorophenyl)acrylonitrile

  • Methanol (Anhydrous)

  • Ammonia solution (7N in Methanol)

  • Raney® Nickel (50% slurry in water)[4]

  • Diatomaceous earth (e.g., Celite®)

  • Deionized Water

  • Nitrogen Gas (Inert)

  • Hydrogen Gas (High Purity)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Glass liner for the reactor

  • Schlenk filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a beaker under a nitrogen atmosphere, weigh the desired amount of Raney® Nickel slurry. Carefully decant the water and wash the catalyst three times with anhydrous methanol. This is to remove water which can interfere with the reaction.

  • Reactor Charging: Place the methanol-washed Raney® Nickel into the glass liner of the autoclave. Add a solution of 3-(3-chlorophenyl)acrylonitrile in methanol and the 7N methanolic ammonia solution.

  • System Assembly & Purging: Assemble the autoclave according to the manufacturer's instructions. Seal the reactor and purge the system by pressurizing with nitrogen to 100 psig, stirring for 5 minutes, and then venting to atmospheric pressure. Repeat this cycle five times to ensure an inert atmosphere.

  • Hydrogenation: After the final nitrogen vent, purge the system three times with hydrogen gas (50-100 psig). Finally, pressurize the reactor to the desired pressure (e.g., 500 psig) with hydrogen.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60-80°C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Venting: Once complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a safe, designated area. Purge the reactor five times with nitrogen.

  • Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry.[7] Immediately quench the filter cake by submerging it in a large volume of water.

  • Workup and Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude product can be purified by vacuum distillation or chromatography to yield pure 3-(3-chlorophenyl)propylamine.

Protocol 2: Rhodium on Alumina Catalyzed Hydrogenation

This protocol utilizes a milder, two-phase system that can enhance selectivity and simplify handling.[8]

Materials and Reagents:

  • 3-(3-chlorophenyl)acrylonitrile

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Toluene

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Nitrogen Gas (Inert)

  • Hydrogen Gas (High Purity)

Equipment:

  • High-pressure autoclave (as in Protocol 1)

  • Glass liner for the reactor

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: To the glass liner of the autoclave, add 3-(3-chlorophenyl)acrylonitrile, 5% Rh/Al₂O₃ catalyst, toluene, and an aqueous solution of sodium hydroxide (e.g., 1 M). The two-phase system helps to maintain a basic environment which promotes primary amine formation.[8]

  • System Assembly & Purging: Assemble the autoclave and purge thoroughly with nitrogen (5 cycles), followed by hydrogen (3 cycles), as described in Protocol 1.

  • Hydrogenation: Pressurize the reactor with hydrogen to a lower pressure (e.g., 150-200 psig).[8]

  • Reaction: Begin vigorous stirring to ensure good mixing of the two phases and heat to the target temperature (e.g., 50-70°C). Monitor the reaction by hydrogen uptake.

  • Cooldown and Venting: Following reaction completion, cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen as previously described.

  • Catalyst Filtration & Phase Separation: Filter the reaction mixture to remove the Rh/Al₂O₃ catalyst. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Workup and Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-(3-chlorophenyl)propylamine can then be purified by standard methods.

Data Summary & Expected Outcomes

The following table summarizes typical reaction parameters for the described protocols. Researchers should optimize these conditions for their specific equipment and purity requirements.

ParameterProtocol 1: Raney® NickelProtocol 2: Rh/Al₂O₃
Catalyst Loading 5-10 wt% (relative to substrate)1-5 wt% (relative to substrate)
Solvent System Methanol / 7N NH₃ in MeOHToluene / Aqueous NaOH
H₂ Pressure 400-800 psig100-250 psig
Temperature 60-100 °C50-80 °C
Typical Reaction Time 4-12 hours6-18 hours
Expected Yield >85%>90%
Primary Amine Selectivity Good to ExcellentExcellent

Visual Workflow

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation process.

Hydrogenation_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Isolation Stage A Reactant & Solvent Preparation B Catalyst Slurry Preparation & Transfer A->B C Reactor Assembly & Seal B->C D Inert Gas Purge (Nitrogen) C->D E Hydrogen Purge & Pressurization D->E F Heating & Stirring (Monitor H₂ Uptake) E->F G Cooldown & Depressurization F->G H Inert Gas Purge (Nitrogen) G->H I Catalyst Filtration (Quench Catalyst) H->I J Solvent Evaporation & Crude Isolation I->J K Purification (Distillation/Chromatography) J->K L Final Product QC (NMR, GC-MS) K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-(3-chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(3-chlorophenyl)propan-1-amine HCl. As a hydrochloride salt of a primary amine, this compound is designed for aqueous solubility. However, the presence of the lipophilic 3-chlorophenyl group presents a classic solubility challenge, creating an amphipathic molecule where solubility is a delicate balance between its ionic head and nonpolar tail.

This guide provides a structured approach to systematically troubleshoot and improve the aqueous solubility of 3-(3-chlorophenyl)propan-1-amine HCl for your research and development needs. We will move from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers.

Q1: I'm having trouble dissolving 3-(3-chlorophenyl)propan-1-amine HCl in neutral water. Why is it poorly soluble despite being a salt?

A: This is a common and valid observation. While the hydrochloride salt form significantly enhances water solubility compared to its free amine base, the molecule's structure contains competing features. The protonated amine group (-NH3+) is hydrophilic and interacts favorably with water. However, the 3-chlorophenyl ring is nonpolar and hydrophobic, actively repelling water. In neutral pH water, if the desired concentration is high enough, the hydrophobic interactions of the chlorophenyl group can dominate, leading to limited solubility.

Q2: How does pH impact the solubility of this compound?

A: The solubility of 3-(3-chlorophenyl)propan-1-amine HCl is critically dependent on pH.[1][2] As an amine salt, it exists in an equilibrium between the protonated (charged) form and the deprotonated (neutral) free amine.

  • In acidic conditions (low pH): An excess of protons (H+) in the solution drives the equilibrium towards the protonated, cationic form (R-NH3+), which is highly soluble in water.[3][4]

  • In neutral or basic conditions (higher pH): As the pH increases, the amine group deprotonates to its neutral free base form (R-NH2). This free base is significantly less polar and thus much less soluble in water, which can cause it to precipitate out of solution.[3][5]

Therefore, maintaining a sufficiently acidic pH is the most direct way to ensure the compound remains in its soluble, ionized state.

Q3: What are the primary strategies I can use to increase the aqueous concentration of my compound?

A: There are several established methods, which can be used alone or in combination. The primary strategies, in order of increasing complexity, are:

  • pH Adjustment: Using acidic buffers to maintain the compound in its protonated, soluble form.

  • Co-solvency: Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[6][7]

  • Use of Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic portion of the molecule.[8][9]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes that shield the hydrophobic moiety.[10][11]

Q4: Before I start a complex protocol, are there any simple physical methods to try?

A: Yes. For marginally soluble solutions, you can try:

  • Vigorous Stirring or Agitation: Ensure maximum interaction between the solute and solvent.

  • Gentle Warming: Slightly increasing the temperature can sometimes improve solubility. However, be cautious, as this can also accelerate degradation for thermally sensitive compounds. Always check for stability.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution process.[12]

Q5: How can I accurately measure the solubility improvements I achieve?

A: The most reliable method is to determine the equilibrium solubility. This typically involves the "shake-flask" method, where an excess of the compound is agitated in the solvent system of interest for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[] The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique like HPLC or UV-Vis spectrophotometry.[14][15]

Part 2: Troubleshooting & In-Depth Solubility Enhancement Protocols

This section provides detailed, step-by-step protocols for overcoming solubility challenges.

Strategy 1: pH Adjustment & Buffer Optimization

Mechanism: This is the most fundamental approach for an ionizable compound. By controlling the pH with a suitable buffer, we can ensure the amine group remains protonated (R-NH3+), maximizing its ionic character and, consequently, its aqueous solubility.[16]

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add Excess Compound: In separate vials, add an excess amount of 3-(3-chlorophenyl)propan-1-amine HCl to a fixed volume (e.g., 1 mL) of each buffer. "Excess" means adding enough solid so that some remains undissolved visually.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Solid and Liquid: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your buffers).

  • Quantify Concentration: Analyze the clear filtrate from each vial using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH of the buffer on the x-axis. This will give you a clear pH-solubility profile and identify the optimal pH range for your experiments.

Caption: pH effect on the solubility equilibrium of an amine salt.

Strategy 2: Co-Solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for the hydrophobic chlorophenyl group, thereby increasing the drug's solubility.[6] This technique is highly effective and widely used in both in vitro and in vivo studies.[7]

Experimental Protocol: Screening Co-Solvents

  • Select Co-solvents: Choose a few pharmaceutically acceptable co-solvents to screen.

  • Prepare Stock Solutions: Prepare several aqueous mixtures of each co-solvent at different concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v in a suitable acidic buffer identified from Strategy 1).

  • Determine Solubility: Using the shake-flask method described in Protocol 2.1, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze and Select: Compare the solubility data across all conditions. Select the co-solvent and concentration that provides the desired solubility while being compatible with your downstream application.

Table 1: Common Co-solvents and Suggested Starting Concentrations

Co-SolventTypical Starting Range (v/v %)Key Characteristics
Ethanol10 - 40%Common, effective, but can be volatile.
Propylene Glycol (PG)10 - 50%Less volatile, good solubilizer.
Polyethylene Glycol 400 (PEG 400)10 - 60%Low toxicity, widely used in formulations.
Dimethyl Sulfoxide (DMSO)1 - 20%Very strong solubilizer, primarily for in vitro use.
Strategy 3: Cyclodextrin Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[10][17] They can encapsulate the hydrophobic part of a drug molecule—in this case, the 3-chlorophenyl group—forming a "host-guest" inclusion complex.[11] This complex shields the hydrophobic part from water, dramatically increasing the apparent aqueous solubility of the compound.[18]

Experimental Protocol: Phase-Solubility Analysis

  • Select Cyclodextrins: Common choices include β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD) in a fixed-pH buffer.

  • Determine Apparent Solubility: Add an excess of 3-(3-chlorophenyl)propan-1-amine HCl to each CD solution and determine the equilibrium solubility using the shake-flask method (Protocol 2.1).

  • Plot and Analyze: Plot the solubility of your compound (y-axis) against the cyclodextrin concentration (x-axis). A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows you to calculate the complexation efficiency.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Part 3: Summary & Strategy Selection

Choosing the right solubility enhancement technique depends on your specific experimental needs, including the desired concentration, the intended use (in vitro vs. in vivo), and acceptable excipients.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismComplexityTypical Fold-IncreaseSuitability
pH Adjustment IonizationLow2-10xIn vitro & In vivo (if pH is physiological)
Co-solvents Polarity ReductionLow-Medium10-100xIn vitro & In vivo (requires toxicity assessment)
Cyclodextrins Inclusion ComplexMedium-High10-1000x+Excellent for in vivo formulations
Surfactants Micellar EncapsulationMedium10-1000x+Primarily in vitro; some used in vivo

digraph "Solubility_Decision_Tree" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Goal: Increase Solubility of\n3-(3-chlorophenyl)propan-1-amine HCl", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; CheckpH [label="Is the solution pH < 6?", shape=diamond, fillcolor="#F1F3F4"]; AdjustpH [label="Strategy 1:\nAdjust pH to 3-5 using\na suitable buffer.", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; CheckSolubility [label="Is solubility now sufficient?", shape=diamond, fillcolor="#F1F3F4"]; Success [label="Objective Achieved", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; AdvancedMethods [label="Need further enhancement.\nWhat is the application?", shape=diamond, fillcolor="#F1F3F4"]; InVitro [label="In Vitro Screening", shape=Mdiamond, fillcolor="#F1F3F4"]; InVivo [label="In Vivo / Formulation", shape=Mdiamond, fillcolor="#F1F3F4"]; UseCoSolvent [label="Strategy 2:\nUse Co-solvents\n(e.g., DMSO, Ethanol)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; UseCyclodextrin [label="Strategy 3:\nUse Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Start -> CheckpH; CheckpH -> AdjustpH [label=" No"]; AdjustpH -> CheckSolubility; CheckpH -> CheckSolubility [label=" Yes"]; CheckSolubility -> Success [label=" Yes"]; CheckSolubility -> AdvancedMethods [label=" No"]; AdvancedMethods -> InVitro [label=""]; AdvancedMethods -> InVivo [label=""]; InVitro -> UseCoSolvent; InVivo -> UseCyclodextrin; UseCoSolvent -> Success; UseCyclodextrin -> Success; }

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Benchchem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • MilliporeSigma. (n.d.). 3-(4-chlorophenyl)propan-1-amine hydrochloride | 377084-66-7.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Whamine. (n.d.). Specialized cationic surfactants and their unique properties.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • MilliporeSigma. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Nouryon. (n.d.). Amine-based Surfactant Thickeners.
  • (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
  • Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?.
  • Google Patents. (n.d.). WO2016175931A1 - Amine salts of alkylbenzene sulfonic acids and their use in detergent formulations.
  • PMC. (2025, September 17). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • ECHEMI. (n.d.). Solubility of Salt in Different pH conditions.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164.
  • PubChem. (n.d.). 3-(3-Chlorophenyl)propan-1-ol | C9H11ClO | CID 9989667.
  • PubChem. (n.d.). 3,3-Bis(4-chlorophenyl)propan-1-amine | C15H15Cl2N | CID 15014585.
  • ChemScene. (n.d.). 1216523-22-6 | 2-(3-Chlorophenyl)propan-2-amine hydrochloride.
  • Thermo Scientific Chemicals. (n.d.). 3-Chloropropylamine hydrochloride, 98% 250 g | Buy Online.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772.
  • Fluorochem. (n.d.). amine. Retrieved February 27, 2026, from

  • ChemWhat. (n.d.). 3-Chlorophenyl-1-propanol CAS#: 22991-03-3.
  • BLD Pharm. (n.d.). 40023-86-7|1-(3-Chlorophenyl)propan-1-amine.

Sources

Technical Support Center: Optimizing the Synthesis of 3-(3-Chlorophenyl)propan-1-amine via Amide Reduction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(3-chlorophenyl)propan-1-amine. Our focus is on the critical final step: the reduction of 3-(3-chlorophenyl)propanamide. We will explore common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to optimize your reaction yields and purity.

The synthesis of primary amines is a cornerstone of pharmaceutical and materials science research.[1] One of the most robust and widely used methods for this transformation is the reduction of a corresponding amide using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).[2][3] While effective, this reaction is notoriously sensitive to conditions, and achieving high yields requires careful attention to detail, from reagent quality to the final work-up procedure.

This document serves as a troubleshooting resource, structured in a practical question-and-answer format to directly address the issues you are most likely to encounter in the lab.

Overall Synthetic Workflow

Before troubleshooting the reduction, it is essential to consider the quality of the starting amide. The most common route involves a two-step process starting from the corresponding carboxylic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction A 3-(3-chlorophenyl)propanoic acid B 3-(3-chlorophenyl)propanoyl chloride A->B  SOCl₂ or (COCl)₂ C 3-(3-chlorophenyl)propanamide B->C  NH₃ or NH₄OH D 3-(3-chlorophenyl)propan-1-amine C->D  1. LiAlH₄, Anhydrous THF  2. Aqueous Work-up

Caption: General synthetic route to 3-(3-chlorophenyl)propan-1-amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is the most frequent issue and can stem from multiple factors throughout the experimental process.

Potential Cause 1: Incomplete Reaction The starting amide has not been fully consumed. This can be verified by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture.

  • Solution:

    • Reagent Stoichiometry: LiAlH₄ is extremely reactive with water and atmospheric moisture.[4] Always use a molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the amide. If you suspect your solvent or starting material contains trace moisture, a larger excess may be required.

    • Reaction Time & Temperature: While the reaction is often exothermic, it may require heating to go to completion. Monitor the reaction by TLC. If the starting material spot persists after several hours at room temperature, consider gently refluxing the reaction mixture in THF (approx. 66°C).

Potential Cause 2: Degradation of Product The target amine may be degrading under the reaction or work-up conditions.

  • Solution:

    • Temperature Control: The initial addition of the amide solution to the LiAlH₄ suspension should be done slowly at 0°C to control the initial exotherm. Once the addition is complete, the reaction can be allowed to warm to room temperature or be heated as necessary.

    • Work-up Procedure: A violent or uncontrolled quench of excess LiAlH₄ can generate significant heat, potentially leading to side reactions. Always perform the work-up in an ice bath.

Potential Cause 3: Mechanical Losses During Work-up & Purification The desired product is being lost during the isolation phase. This is often related to the formation of emulsions or a difficult-to-filter solid.

  • Solution:

    • Optimized Work-up: The "Fieser workup" is a highly reliable method to quench LiAlH₄ reactions and produce a granular, easily filterable precipitate of aluminum salts.[5][6] For a reaction using 'X' grams of LiAlH₄, sequentially and slowly add:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • Stir the resulting mixture for 30-60 minutes until a white, granular solid forms. This can then be filtered off, and the filter cake washed thoroughly with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product.

Q2: My TLC analysis shows a significant amount of starting amide remaining, even after prolonged reaction time and heating. Why?

This points to a fundamental issue with the reducing agent or the reaction environment.

Potential Cause 1: Inactive LiAlH₄ LiAlH₄ is a fine gray powder that decomposes upon exposure to moisture. If the reagent is old or has been handled improperly, it will lose its potency.

  • Solution:

    • Always use freshly opened LiAlH₄ or a bottle that has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).

    • Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are drying your own, ensure it is done correctly (e.g., distillation from sodium/benzophenone for THF).

Potential Cause 2: Insufficient Molar Equivalents Primary amides have weakly acidic N-H protons (pKa ~17).[5] The first equivalent of hydride can be consumed in an acid-base reaction before reduction begins.

  • Solution:

    • Ensure your stoichiometry accounts for this initial deprotonation. A minimum of 1.5 equivalents of LiAlH₄ is recommended for primary amides.

G cluster_0 Troubleshooting: Incomplete Reaction Start Starting Amide Remains Check_LAH Is LiAlH₄ fresh & handled under inert atmosphere? Start->Check_LAH Check_Solvent Is the solvent truly anhydrous? Check_LAH->Check_Solvent Yes Result_Fresh Use fresh LiAlH₄. Dry all glassware. Check_LAH->Result_Fresh No Check_Equiv Are at least 1.5 eq. of LiAlH₄ used? Check_Solvent->Check_Equiv Yes Result_Solvent Use commercial anhydrous solvent or re-dry. Check_Solvent->Result_Solvent No Result_Equiv Increase LiAlH₄ to 1.5 - 2.0 equivalents. Check_Equiv->Result_Equiv No Success Re-run reaction Check_Equiv->Success Yes

Caption: Decision workflow for troubleshooting an incomplete amide reduction.

Q3: The work-up of my reaction results in a thick, gelatinous precipitate that is impossible to filter. How can I resolve this?

This is a classic problem with LiAlH₄ reductions and is caused by the formation of colloidal aluminum hydroxide.

Potential Cause: Improper Quenching Sequence Adding water too quickly or using an incorrect quenching procedure leads to the formation of a gel instead of a granular solid.

  • Solution:

    • Strictly follow the Fieser workup protocol (detailed in Q1). The sequential addition of water, aqueous base, and then more water is critical for generating the correct crystalline form of the aluminum salts.[5][6]

    • Patience is Key: After the final addition of water, allow the mixture to stir vigorously for at least 30 minutes, sometimes longer. The transformation from a gel to a free-flowing suspension can be slow.

    • Alternative: If the Fieser workup fails, an acidic workup can be attempted, though it may be less desirable for base-sensitive compounds. After quenching excess LiAlH₄ with ethyl acetate, the mixture can be acidified (e.g., with 1M HCl) to dissolve the aluminum salts. The product amine will be protonated and move to the aqueous layer. The layers are separated, the aqueous layer is basified (e.g., with 2M NaOH), and the free amine is then extracted with an organic solvent.

Q4: I suspect I am forming side products. What are the possibilities and how can I avoid them?

While LiAlH₄ is a powerful reducing agent, it is generally chemoselective for polar multiple bonds. However, side reactions can occur.

Potential Side Product 1: Reduction of the Aryl Chloride LiAlH₄ can, under harsh conditions (prolonged heating), reduce aryl halides to the corresponding alkane.[5] This would result in the formation of 3-phenylpropan-1-amine.

  • Avoidance Strategy:

    • Use the mildest conditions possible. Avoid unnecessarily long reaction times or high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

Potential Side Product 2: Partial Reduction to Aldehyde The formation of an aldehyde intermediate is not typically observed with LiAlH₄ because the intermediate iminium ion is reduced much faster than it can be hydrolyzed during workup. However, if traces of water are present during the reaction, partial reduction to an aldehyde could be a minor competing pathway.[7]

  • Avoidance Strategy:

    • This reinforces the critical need for strictly anhydrous conditions throughout the reaction.

Understanding the Mechanism

A clear understanding of the reaction pathway is vital for effective troubleshooting. The reduction of an amide to an amine with LiAlH₄ is not a simple replacement of C=O with CH₂. It proceeds through a distinct intermediate.

  • Hydride Attack: A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the amide.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate where the oxygen atom coordinates to the aluminum species.

  • Iminium Ion Formation: Unlike ester reductions where an alkoxy group would be expelled, here the oxygen atom is eliminated as a metal aluminate, and the nitrogen's lone pair helps to form a C=N double bond. This creates a highly reactive iminium ion intermediate.[3][5]

  • Second Hydride Attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product.

  • Work-up: The final step is an aqueous work-up to protonate the resulting amino-aluminate complex and precipitate the aluminum salts, liberating the free amine.[2][7]

Caption: Mechanism of LiAlH₄ reduction of a primary amide to a primary amine.

Protocol Summary Table

ParameterRecommendationRationale & Notes
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful, non-selective hydride donor. NaBH₄ is not strong enough to reduce amides.[8]
Stoichiometry 1.5 - 2.0 molar equivalentsAccounts for moisture and the acidic N-H proton of the primary amide.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Must be scrupulously dry. THF is often preferred for its higher boiling point, allowing for reflux if needed.[4]
Temperature 0°C for addition, then RT to RefluxControl initial exotherm, then provide energy to complete the reaction as monitored by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of LiAlH₄ with atmospheric moisture and oxygen.
Work-up Fieser Method: Sequential H₂O, 15% NaOH, H₂OProduces a granular, filterable precipitate of aluminum salts, simplifying purification.[5][6]

References

  • Masterson, D. S. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). PubMed. [Link]

  • Hunt, I. (n.d.). Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Byproducts of LiAlH4 reduction of amides. (2017, August 26). Chemistry Stack Exchange. [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). OrgoSolver. [Link]

  • How to reduce amide to amine without degrading the entire molecule? (2022, January 26). ResearchGate. [Link]

  • The preparation method of 3-(3-halogenophenyl) propionic acid. (n.d.).
  • Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30). ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis of 3-p-chlorophenyl-3,3-diphenylpropionic acid. (n.d.). PrepChem.com. [Link]

  • GREEN CHEMISTRY…Reduction of amides without hydride reagents. (2014, March 26). Green Chemistry. [Link]

  • Reduction of Amides to Amines and Aldehydes. (2024, December 17). Chemistry Steps. [Link]

  • Amide Reduction Mechanism by LiAlH4. (2020, February 28). Chemistry Steps. [Link]

  • the preparation of amides. (n.d.). Chemguide. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. [Link]

  • 3-(3-chlorophenyl)propanoic acid (21640-48-2). (n.d.). Chemchart. [Link]

  • 21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (n.d.). RSC Publishing. [Link]

  • Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. (2014, November 7). PubMed. [Link]

  • Reduction of amide with LiAlH4. (2015, March 23). Chemistry Stack Exchange. [Link]

  • Reduction of ester and amide with LiAlH4. (2021, December 26). Physics Forums. [Link]

  • amide reduction & amine synthesis. (2020, March 21). YouTube. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). Adi Chemistry. [Link]

  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Preprints.org. [Link]

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Method for preparing 3' -chloropropiophenone. (n.d.).

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storage conditions for 3-(3-chlorophenyl)propan-1-amine hydrochloride powder

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-chlorophenyl)propan-1-amine hydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound powder. The following information synthesizes manufacturer data, safety guidelines, and established laboratory best practices to ensure the integrity of your experiments and the longevity of the compound.

Section 1: Storage and Handling Fundamentals (FAQ)

This section addresses the most frequent questions regarding the proper storage and handling of this compound powder. Correct handling from the moment of receipt is the first step in generating reliable and reproducible data.

Q1: What are the ideal storage conditions for this powder?

A: The compound should be stored at room temperature, in a tightly sealed container, and placed in a dry, well-ventilated area away from direct sunlight.[1][2] Several suppliers specify "Room Temperature" or "RT" as the appropriate storage temperature.[3][4][5]

Expert Insight: While "room temperature" is a common recommendation, the primary threats to this compound's stability are moisture and atmosphere. As an amine hydrochloride salt, it is hygroscopic, meaning it readily absorbs water from the air.[1] Therefore, the emphasis should be on "dry" conditions. Storing the container inside a desiccator, especially after it has been opened, is a highly recommended best practice.

Table 1: Summary of Recommended Storage Conditions

Parameter Recommendation Rationale & Source(s)
Temperature Room Temperature (RT). Some sources suggest storing below +30°C.[6] Provides thermal stability for the solid form.[3][4][7]
Atmosphere Store in a tightly closed container.[1][2] For long-term storage, an inert atmosphere (e.g., Argon, Nitrogen) is beneficial.[3] Prevents absorption of atmospheric moisture (hygroscopicity) and potential oxidation.[1]
Environment A cool, dry, well-ventilated place.[1][2] Minimizes moisture exposure and allows for safe dissipation of any potential off-gassing.

| Light | Protect from direct sunlight.[2] | Although not highly photosensitive in solid form, UV radiation can provide the energy to initiate degradation pathways over long-term exposure. |

Q2: My powder appears slightly clumpy or has formed a solid cake. Is it still usable?

A: Clumping is a strong indicator that the compound has absorbed moisture. While this does not necessarily mean the chemical has degraded, it will significantly impact your ability to weigh it accurately, leading to errors in solution concentration and experimental reproducibility.

Troubleshooting Steps:

  • Assess Severity: If the material is only slightly clumpy, it can likely be broken up with a clean, dry spatula.

  • Dry the Material: For more significant caking, the powder can be dried under a vacuum at a mild temperature (e.g., 30-40°C) for several hours. This should be done with caution, as excessive heat can cause degradation.

  • Re-qualification: After drying, it is crucial to re-qualify the material for your specific application. This could involve a simple melting point determination or a more complex chromatographic analysis (e.g., HPLC) to check for the appearance of degradation peaks.

  • Future Prevention: Immediately transfer the dried material to a container with a high-integrity seal and store it in a desiccator.

Q3: What personal protective equipment (PPE) is mandatory when handling this powder?

A: Based on safety data sheets for this and structurally similar compounds, appropriate PPE is essential to prevent irritation and exposure.[8] The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[1][7][9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[2][8]

  • Eye Protection: Use safety glasses with side shields or safety goggles.[1][2][8]

  • Body Protection: A standard laboratory coat is required.[8]

  • Respiratory Protection: Handling should be performed in a well-ventilated area.[1][2] If there is a risk of generating significant dust, a NIOSH-approved respirator is recommended.[8]

Section 2: Troubleshooting Experimental Inconsistencies

Inconsistent results can often be traced back to the quality and handling of starting materials. This section provides a logical framework for troubleshooting issues that may arise during your experiments.

Q1: I am observing poor solubility or precipitation in my solvent. What could be the cause?

A: As a hydrochloride salt, this compound is expected to be soluble in polar solvents such as water, methanol, and ethanol. If you are experiencing issues, consider the following:

  • Incorrect Solvent: Ensure you are not using a non-polar solvent (e.g., hexanes, toluene) where the salt form will have very poor solubility.

  • pH of the Medium: The amine hydrochloride is acidic in solution. If you are dissolving it in a buffered solution, a high pH (basic) will neutralize the hydrochloride, causing the less-soluble free amine to precipitate out.

  • Concentration: You may be exceeding the solubility limit of the compound in that specific solvent at the working temperature. Try preparing a more dilute solution or gently warming the mixture to aid dissolution.

  • Compound Degradation: Although less common, some degradation pathways could lead to less soluble byproducts. This should be investigated if other causes are ruled out.

Q2: My experimental results are not reproducible. How can I determine if the compound is the source of the problem?

A: Reproducibility issues are a common challenge. The following workflow can help you systematically diagnose whether your stock of this compound is the culprit.

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Protocol for Stock Solution Preparation and Qualification

This protocol provides a standardized method for preparing and verifying the concentration of a stock solution, a critical step for ensuring experimental accuracy.

Objective: To prepare a 10 mM stock solution of this compound in methanol and verify its integrity.

Materials:

  • This compound powder (Molecular Weight: 206.11 g/mol )

  • HPLC-grade methanol

  • Analytical balance (4-decimal place)

  • Volumetric flasks (e.g., 10 mL, 50 mL)

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

Protocol Steps:

  • Pre-Weighing Preparation (Causality: Minimizing Weighing Error):

    • Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Work in an area with low humidity.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Accurately weigh approximately 20.6 mg of the powder. Record the exact weight (e.g., 0.0206 g). The use of an analytical balance is critical for precision.

  • Dissolution:

    • Carefully transfer the weighed powder into a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol to the flask.

    • Gently swirl or sonicate the flask until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume Adjustment:

    • Once dissolved, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. This step is crucial for uniform concentration.

  • Storage of Stock Solution:

    • Transfer the stock solution to a clearly labeled glass vial with a PTFE-lined cap to prevent solvent evaporation.

    • Store the solution at 2-8°C, protected from light. While short-term storage at room temperature is acceptable, refrigeration is recommended for periods longer than one week to slow potential solvent evaporation and degradation. For longer-term storage (-20°C or -80°C), be aware of potential freeze-thaw cycles which can degrade some compounds.[10]

  • Qualification (Self-Validation):

    • Immediately after preparation, an aliquot of the stock solution should be analyzed by HPLC-UV.

    • Rationale: This provides a baseline chromatogram. A single, sharp peak corresponding to the compound should be observed. The presence of multiple peaks could indicate impurities in the starting material or degradation during handling.[11] This initial chromatogram serves as a reference against which the solution can be compared over time to assess its stability.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Material Safety Data Sheet: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. Retrieved from [Link]

  • Beltrán, E., et al. (2013). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. CEU Repositorio Institucional. Retrieved from [Link]

Sources

troubleshooting low purity in 3-(3-chlorophenyl)propylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-chlorophenyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low purity in this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(3-chlorophenyl)propylamine, and what are the typical starting materials?

A common and effective method for synthesizing 3-(3-chlorophenyl)propylamine is through the reduction of 3-(3-chlorophenyl)propanenitrile. This precursor is typically synthesized from 3-chlorobenzaldehyde.

Q2: What are the primary causes of low purity in the synthesis of 3-(3-chlorophenyl)propylamine?

Low purity often stems from several factors:

  • Incomplete reaction: The reduction of the nitrile to the primary amine may not go to completion.

  • Formation of byproducts: Side reactions can lead to the formation of secondary and tertiary amines.[1][2]

  • Contamination from starting materials: Unreacted 3-(3-chlorophenyl)propanenitrile or other precursors may remain in the final product.

  • Decomposition: The product or intermediates may degrade under the reaction conditions.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during the reduction of 3-(3-chlorophenyl)propanenitrile?

The formation of secondary and tertiary amines is a common issue in nitrile reductions.[1][2] These byproducts arise from the reaction of the intermediate imine with the newly formed primary amine. To suppress this, consider the following:

  • Choice of Catalyst: Raney nickel or palladium on carbon (Pd/C) are frequently used. The choice of catalyst can significantly influence selectivity.

  • Addition of Ammonia: Introducing ammonia into the reaction mixture can help minimize the formation of secondary and tertiary amine byproducts.[3]

  • Solvent and pH: The choice of solvent and control of pH are also critical factors.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues leading to low purity.

Issue 1: Presence of Unreacted Starting Material (3-(3-chlorophenyl)propanenitrile)

Symptoms:

  • Signals corresponding to the nitrile group (around 2240-2260 cm⁻¹) in the IR spectrum of the crude product.

  • A peak corresponding to the molecular ion of the nitrile in the mass spectrum.

  • Characteristic peaks of the nitrile in the ¹H and ¹³C NMR spectra.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent to the nitrile is critical. An insufficient amount will lead to an incomplete reaction.Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.
Inactive Catalyst The catalyst (e.g., Raney Nickel, Pd/C) may have lost its activity due to improper storage or handling.Use fresh, high-quality catalyst. For catalytic hydrogenations, ensure the catalyst is not poisoned.
Suboptimal Reaction Conditions Temperature and pressure play a significant role in driving the reaction to completion.Optimize the reaction temperature and pressure. For catalytic hydrogenation, pressures of 500 to 2000 p.s.i.g. are often effective.[3]
Issue 2: Formation of Secondary and Tertiary Amine Byproducts

Symptoms:

  • Complex NMR spectra with overlapping signals in the aliphatic region.

  • Multiple spots on a TLC plate, even after a standard work-up.

  • Mass spectrometry data showing peaks corresponding to the molecular weights of the secondary and/or tertiary amine.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Reaction of Intermediate Imine with Product The intermediate imine formed during the reduction can be attacked by the primary amine product, leading to secondary and subsequently tertiary amines.[1]The addition of ammonia can suppress this side reaction by competing with the primary amine for reaction with the imine.[3] The use of specific catalysts can also improve selectivity for the primary amine.[1]
High Reaction Temperature Higher temperatures can sometimes favor the formation of these byproducts.Conduct the reaction at the lowest effective temperature. A range of 50 to 150 °C is often preferred when ammonia is used.[3]
Issue 3: Presence of Other Impurities (e.g., Aldehyde, Alcohol)

Symptoms:

  • Unexpected peaks in the NMR and mass spectra.

  • For example, the presence of 3-(3-chlorophenyl)propionaldehyde or 3-(3-chlorophenyl)propan-1-ol.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Hydrolysis of Intermediate Imine The intermediate imine can be hydrolyzed to an aldehyde during the work-up if aqueous acidic conditions are used.[1]Perform the work-up under neutral or basic conditions to avoid hydrolysis of the imine.
Over-reduction or Side Reactions Depending on the reducing agent and conditions, other functional groups could be affected, or side reactions could occur.Carefully select a reducing agent that is selective for the nitrile group. For instance, catalytic hydrogenation is generally selective.

Experimental Protocols

Protocol 1: Purification of 3-(3-chlorophenyl)propylamine by Acid-Base Extraction

This protocol is effective for removing neutral impurities, such as unreacted nitrile.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous solution of a strong acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., 10% NaOH solution) until the pH is >12.

  • Extract the now deprotonated amine back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: Catalytic Hydrogenation of 3-(3-chlorophenyl)propanenitrile

This is a general procedure that may require optimization.

  • In a high-pressure reactor, combine 3-(3-chlorophenyl)propanenitrile, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Pd/C or Raney Nickel.

  • If desired, add ammonia to the reaction mixture.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-2000 psig).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 50-150 °C) with stirring.[3]

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_purification Purification Start Crude 3-(3-chlorophenyl)propylamine Analysis Analyze Crude Product (NMR, MS, IR, TLC) Start->Analysis Purity_Check Is Purity Low? Analysis->Purity_Check Impurity_ID Identify Impurities Purity_Check->Impurity_ID Yes Purify Purify Product (Acid-Base Extraction, Chromatography) Purity_Check->Purify No Unreacted_SM Unreacted Starting Material (Nitrile) Impurity_ID->Unreacted_SM Byproducts Secondary/Tertiary Amines Impurity_ID->Byproducts Other_Imp Other Impurities (Aldehyde, etc.) Impurity_ID->Other_Imp Sol_Unreacted Optimize Reaction: - Increase Reducing Agent - Use Fresh Catalyst - Adjust T & P Unreacted_SM->Sol_Unreacted Sol_Byproducts Modify Conditions: - Add Ammonia - Lower Temperature - Change Catalyst Byproducts->Sol_Byproducts Sol_Other Refine Work-up: - Use Basic/Neutral Conditions - Selective Reducing Agent Other_Imp->Sol_Other Sol_Unreacted->Purify Sol_Byproducts->Purify Sol_Other->Purify Final_Product Pure 3-(3-chlorophenyl)propylamine Purify->Final_Product

Caption: A workflow for .

References

  • Nitrile reduction. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 27, 2026, from [Link]

  • United States Patent US3372195A. (1968). Reduction of nitriles to primary amines. Google Patents.

Sources

Technical Support Center: 3-(3-chlorophenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

A Guide to Ensuring Solution Stability and Troubleshooting Degradation

Welcome to the technical support guide for 3-(3-chlorophenyl)propan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore common challenges, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of 3-(3-chlorophenyl)propan-1-amine HCl solutions.

Q1: What are the ideal storage conditions for a stock solution of 3-(3-chlorophenyl)propan-1-amine HCl?

For maximum shelf-life, stock solutions should be stored under conditions that minimize exposure to energy sources that can drive degradation. As a primary amine salt, the compound is relatively stable, but precautions are essential for long-term storage.

  • Temperature: Store solutions at -20°C or -80°C for long-term storage (months). For short-term use (days to weeks), refrigeration at 2-8°C is acceptable.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a common pathway for aromatic compounds.[2][3]

  • Atmosphere: For solutions in organic solvents, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidation.

  • Container: Use tightly sealed, high-quality glass containers.[2][4][5]

Q2: My aqueous solution of 3-(3-chlorophenyl)propan-1-amine HCl has turned slightly yellow after a week on the bench. What could be the cause?

A color change often indicates chemical degradation. The most likely culprit for a solution left on the benchtop is a combination of oxidation and photolytic degradation. The primary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts like N-oxides or other complex chromophores.[3][6] Exposure to ambient light can accelerate these processes. We strongly recommend re-analyzing the purity of the solution via HPLC and preparing a fresh solution for any critical experiments.

Q3: I've observed a new, small peak appearing in my HPLC chromatogram after analyzing an older solution. How can I confirm if it's a degradation product?

This is a classic sign of degradation. The appearance of new peaks that grow over time is a primary indicator of instability. To investigate this, a forced degradation study is the definitive approach.[7][8] By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can accelerate the formation of potential degradation products.[9] If the new peak in your aged sample matches the retention time of a peak generated under one of these stress conditions, you have strong evidence that it is a degradant. This process is fundamental to developing a "stability-indicating method."[7]

Q4: What are the most probable degradation pathways for this molecule in solution?

Based on the structure of 3-(3-chlorophenyl)propan-1-amine, the primary vulnerabilities are the amine functional group and the aromatic ring.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the primary amine susceptible to attack by oxidizing agents (e.g., dissolved oxygen, peroxide contaminants). This can lead to the formation of the corresponding N-oxide or other oxidative products.[3][6]

  • Photodegradation: Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions, including oxidation or rearrangement.

  • Acid/Base Hydrolysis: While the C-N single bond is generally stable, extreme pH and high temperatures can promote hydrolysis, although this is less common for simple amines compared to amides or esters.[6]

Troubleshooting Guide: Investigating Solution Instability

Use this guide to diagnose and resolve common stability-related issues during your experiments.

Issue: Rapid and Unexpected Loss of Purity in Solution

You prepare a fresh solution, but within a short period (e.g., 24-48 hours), HPLC analysis shows a significant decrease in the main peak area and the emergence of new impurity peaks.

Potential Cause Explanation & Validation Recommended Action
Solvent Contamination The solvent may contain oxidizing impurities (e.g., peroxides in aged THF or ether) or metallic ions that can catalyze degradation.Use fresh, high-purity, HPLC-grade solvents. Test a new bottle of solvent. Consider sparging aqueous buffers with helium to remove dissolved oxygen.
Incorrect pH The stability of amines can be highly pH-dependent. Extreme pH values can catalyze degradation pathways. A study on primary aromatic amines showed they are generally more stable in neutral water than in acidic solutions.[10]Prepare solutions in a buffered system (e.g., phosphate-buffered saline, PBS) at a pH where the compound is known to be stable (typically near neutral pH for amines). Measure and record the final pH of your solution.
Inappropriate Storage Leaving the solution on the benchtop exposes it to light and ambient temperature, accelerating degradation.Always store solutions protected from light and at the recommended temperature (see FAQ Q1).
Decision Tree for Troubleshooting Instability

G start Issue: Unexpected Degradation Observed q1 Is the solvent fresh and high-purity? start->q1 q2 Is the solution pH controlled with a buffer? q1->q2 Yes action1 Action: Use fresh, HPLC-grade solvent. Purge if necessary. q1->action1 No q3 Was the solution protected from light and stored cold? q2->q3 Yes action2 Action: Prepare solution in a suitable buffer (e.g., PBS pH 7.4). q2->action2 No action3 Action: Store in amber vials at 2-8°C or -20°C. q3->action3 No unknown Issue persists. Consider intrinsic molecular instability. Perform forced degradation study. q3->unknown Yes conclusion Root Cause Identified. Implement corrective action. action1->conclusion action2->conclusion action3->conclusion

Caption: A decision tree for troubleshooting solution instability.

Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of 3-(3-chlorophenyl)propan-1-amine HCl.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of a molecule and to identify its likely degradation products.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[3][9]

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation thermal Thermal (Solid & Solution, 80°C) prep_solution->thermal photo Photolytic (UV/Vis Light, RT) prep_solution->photo control Control Sample (Stored in dark at RT/4°C) prep_solution->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze compare Compare stressed samples to control and t=0 analyze->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 3-(3-chlorophenyl)propan-1-amine HCl in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a concentration of 1 mg/mL. This is your time-zero (t=0) sample.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).[3] Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw aliquots at the same time points.[3][6]

  • Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at 80°C. Analyze at the specified time points.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in foil at the same temperature.[3]

  • Analysis: Analyze all samples, including the t=0 and control samples, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating 3-(3-chlorophenyl)propan-1-amine HCl from its potential degradation products. Method optimization will be required.

Parameter Typical Condition Rationale & Notes
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)C18 columns are versatile and widely used for separating small molecules of moderate polarity.[11][12]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutesA gradient is crucial for a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the parent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but should not be so high as to cause on-column degradation.
Detection UV-Vis Detector at ~215 nm and 254 nm215 nm is a general wavelength for compounds with chromophores. 254 nm is often used for aromatic compounds. Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA standard volume, can be adjusted based on sample concentration.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). 6

  • 1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, PK00988E-2, Safety Data Sheet. (2023, May 8). KISHIDA CHEMICAL CO., LTD. 2

  • Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride). (2026, January 13). Cayman Chemical. 4

  • 3-(4-chlorophenyl)propan-1-amine hydrochloride | 377084-66-7. MilliporeSigma. 13

  • Forced Degradation Studies. (2016, December 14). MedCrave online.

  • SAFETY DATA SHEET: 3-Chloropropylamine hydrochloride. (2025, December 19). Fisher Scientific. 14

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). 9

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. 7

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. 8

  • Chemical Safety Data Sheet: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (2025, August 30). ChemicalBook. 5

  • 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways. (2025). BenchChem. 3

  • A Comparative Guide to the Inter-laboratory Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. (2025). BenchChem. 11

  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2023). Rasayan Journal of Chemistry. 12

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (2023, June 20). ResearchGate. 10

  • Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride | 1245606-65-8. ChemScene. 1

Sources

Technical Support Center: Liquid-Liquid Extraction of 3-(3-Chlorophenyl)propan-1-amine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for the liquid-liquid extraction (LLE) of 3-(3-chlorophenyl)propan-1-amine.

Instead of merely listing procedural steps, this guide dissects the causality behind phase partitioning, ensuring that your extraction workflow is a self-validating system.

Scientific Grounding: The Causality of Phase Partitioning

The core principle governing the extraction of primary aliphatic amines is the Henderson-Hasselbalch relationship. To successfully extract 3-(3-chlorophenyl)propan-1-amine from an aqueous matrix into an organic solvent, it must be entirely converted from its water-soluble ammonium salt (


) to its lipophilic free base (

)[1].

The unchlorinated parent analog, 3-phenylpropylamine, exhibits a known


 of 10.39[2]. The addition of a chlorine atom at the meta position of the phenyl ring introduces a mild electron-withdrawing inductive effect (-I). However, because this functional group is separated from the amine by a three-carbon aliphatic spacer, the inductive attenuation is significant, yielding an estimated 

of ~10.2 to 10.4 for 3-(3-chlorophenyl)propan-1-amine.

To drive the equilibrium entirely toward the free base, we must strictly adhere to the "2 pH Rule" [3]. This chromatographic and extraction standard dictates that the aqueous phase must be adjusted to at least 2 pH units above the compound's


 to ensure >99% deprotonation[4]. Therefore, a target pH of ≥ 12.5  is mandatory.

Logic pH_Low pH < 8.4 (pH < pKa - 2) State_Low >99% Protonated (R-NH3+) pH_Low->State_Low pH_Mid pH ≈ 10.4 (pH = pKa) State_Mid 50% Protonated 50% Free Base pH_Mid->State_Mid pH_High pH > 12.4 (pH > pKa + 2) State_High >99% Free Base (R-NH2) pH_High->State_High Part_Low Aqueous Phase Retention State_Low->Part_Low Part_Mid Emulsion Risk / Poor Recovery State_Mid->Part_Mid Part_High Organic Phase Extraction State_High->Part_High

Caption: Causality between pH adjustment, ionization state, and phase partitioning.

Self-Validating Experimental Protocol

This methodology is designed with built-in validation checkpoints to ensure high-yield recovery of the free base.

Step 1: Aqueous Dissolution

  • Action: Dissolve the 3-(3-chlorophenyl)propan-1-amine salt (e.g., hydrochloride) in deionized water.

  • Validation: The solution should be completely clear. Any turbidity indicates the presence of pre-existing free base or lipophilic impurities.

Step 2: Strategic Basification

  • Action: Place the aqueous solution in an ice bath (neutralization is exothermic). Slowly add 1M to 5M NaOH dropwise while stirring.

  • Causality: NaOH is chosen over weaker bases (

    
     or 
    
    
    
    ) because weak bases will buffer the solution near pH 10, failing to reach the required +2 pH threshold.
  • Validation: The solution will turn milky/cloudy as the insoluble free base precipitates out of the aqueous phase. Verify the pH using a calibrated probe or high-range pH paper to ensure pH ≥ 12.5 .

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., MTBE or EtOAc). Invert gently and vent the stopcock to release pressure.

  • Validation: Allow the layers to separate. A sharp, distinct phase boundary must form. If an emulsion persists, the pH is likely too low (see Troubleshooting).

Step 4: Washing and Isolation

  • Action: Collect the organic layer. Wash the organic layer once with brine (saturated

    
    ) to remove residual water and inorganic salts. Dry the organic phase over anhydrous 
    
    
    
    .
  • Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure 3-(3-chlorophenyl)propan-1-amine free base as a liquid oil.

Workflow Start Start: Aqueous Amine Salt (Clear Solution) Base Add 5M NaOH (Ice Bath) Start->Base pHCheck Measure pH Target: pH ≥ 12.5 Base->pHCheck Adjust Add more NaOH pHCheck->Adjust pH < 12.5 Extract Add MTBE or EtOAc (Gentle Inversion) pHCheck->Extract pH ≥ 12.5 Adjust->pHCheck Separate Phase Separation (Check Boundary) Extract->Separate Org Organic Phase (Free Base Product) Separate->Org Top Layer (If MTBE/EtOAc) Aq Aqueous Phase (Waste Salts) Separate->Aq Bottom Layer

Caption: Workflow for the pH-guided extraction of 3-(3-chlorophenyl)propan-1-amine free base.

Quantitative Data Summaries

Table 1: pH vs. Ionization State and Predicted Recovery

Based on an estimated


 of 10.4 for 3-(3-chlorophenyl)propan-1-amine.
Aqueous pHDominant Species% Free BasePhase Partitioning Result
< 8.4

(Protonated)
< 1%Retained in aqueous phase.
10.4 Mixed (

/

)
~ 50%Severe emulsions; split between phases.
11.4

(Free Base)
~ 90.9%Moderate recovery; some loss to aqueous.
≥ 12.4

(Free Base)
> 99% Quantitative extraction into organic phase.
Table 2: Solvent Selection Matrix for Free Base Extraction
SolventDensity vs WaterEmulsion RiskNotes for Primary Amines
MTBE Lighter (Top Layer)LowHighly Recommended. Excellent phase separation; chemically inert to amines.
EtOAc Lighter (Top Layer)ModerateGood alternative, but prolonged exposure can lead to trace aminolysis of the ester.
DCM Heavier (Bottom Layer)HighAvoid for long extractions. Primary amines can slowly react with DCM to form aminals.

Troubleshooting & FAQs

Q: Why am I getting a persistent, thick emulsion during the organic wash? A: Emulsions in amine LLE are almost exclusively symptomatic of incomplete basification. If your pH is hovering near the


 (~10.4), the mixture contains a 50/50 ratio of protonated salt and free base. This mixture acts as a surfactant, effectively stabilizing micelles and preventing phase separation.
Fix: Return the mixture to the beaker, add more concentrated NaOH until the pH is strictly > 12.5, and re-extract.

Q: Can I use Ammonium Hydroxide (


) or Sodium Bicarbonate (

) to basify the solution?
A: No. The

of the ammonium ion is ~9.25, and bicarbonate buffers around pH 8-9. Adding excess ammonia or bicarbonate will only buffer your solution well below the required pH threshold of 12.5. This will leave a significant portion of your compound in the water-soluble protonated state, drastically reducing your yield. You must use a strong base like NaOH or KOH.

Q: I extracted with Dichloromethane (DCM) and left it over the weekend. My yield is low and I see new spots on my TLC plate. What happened? A: Primary amines like 3-(3-chlorophenyl)propan-1-amine are highly nucleophilic. While DCM is a common extraction solvent, prolonged exposure (especially over a weekend) allows the primary amine to react with the dichloromethane solvent, forming unwanted aminal byproducts or bis-alkylated quaternary salts. Always use MTBE for primary amines, or evaporate DCM immediately after extraction.

Q: Why is my recovered free base oil turning yellow over time? A: Free base primary amines are inherently less stable than their corresponding salts. They are highly susceptible to atmospheric oxidation and can react with atmospheric


 to form carbamates[5].
Fix: If you need to store the compound long-term, either store the free base oil under an inert atmosphere (Argon/Nitrogen) at -20°C, or bubble dry HCl gas through an ethereal solution of the free base to precipitate and store it as the highly stable hydrochloride salt[1].

References

  • Cas 2038-57-5,3-PHENYLPROPYLAMINE | lookchem Source: lookchem.com URL:[Link]

  • Ionizable compound purification using reversed-phase flash column chromatography Source: biotage.com URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: biotage.com URL:[Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Free base - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Distinguishing 3-Chloro and 4-Chloro Phenylpropylamine Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Symmetry Rule

In the synthesis of phenylpropylamine derivatives—common scaffolds in psychotropic and sympathomimetic drug discovery—distinguishing between regioisomers is a critical quality control step. While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation patterns (


 171/173), Nuclear Magnetic Resonance (NMR)  provides a definitive answer based on molecular symmetry.
  • 4-Chloro (Para): Possesses a

    
     axis of symmetry. The aromatic region displays a simplified AA'BB'  spin system (appearing as two doublets).
    
  • 3-Chloro (Meta): Lacks internal symmetry. The aromatic region displays a complex ABCD spin system (four distinct signals).

This guide outlines the definitive protocol for distinguishing these isomers, focusing on the causality of spin-spin coupling and self-validating spectral features.

Experimental Protocol

To ensure high-resolution data capable of resolving fine coupling constants (


), proper sample preparation is non-negotiable. Amine protons can broaden signals; therefore, controlling pH and solvent interaction is vital.
Sample Preparation Workflow

Objective: Eliminate exchange broadening and ensure solubility.

  • Scenario A: Free Base (Oil/Solid)

    • Solvent:

      
       (Chloroform-d) + 0.05% TMS.
      
    • Concentration: 15–20 mg in 0.6 mL.

    • Note: The

      
       protons will appear broad and variable (1.0–2.0 ppm).
      
  • Scenario B: Hydrochloride Salt (Solid)

    • Solvent:

      
       (Deuterium Oxide) or 
      
      
      
      .
    • Concentration: 10–15 mg in 0.6 mL.

    • Note: In

      
      , amine protons exchange and disappear, simplifying the spectrum. This is the preferred method  for unambiguous aromatic assignment.
      
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Scans (NS): 16 (minimum) to resolve small meta-couplings.

  • Spectral Width (SW): 12–14 ppm (to catch broad amine salts if using DMSO).

  • Acquisition Time (AQ): >3.0 sec (crucial for high digital resolution of multiplets).

1H NMR Analysis: The Diagnostic Region

The aliphatic chain (


) acts as a spectator. While subtle shifts occur, they are not robust enough for definitive identification. The Aromatic Region (6.9 – 7.5 ppm)  is the diagnostic window.
4-Chloro-phenylpropylamine (Para-substituted)

Mechanism: The molecule has a plane of symmetry running through the C1-C4 axis.

  • Protons H2 & H6 are chemically and magnetically equivalent (or nearly so, forming the AA' part).

  • Protons H3 & H5 are equivalent (the BB' part).

Observed Pattern: You will see two distinct signal sets in the aromatic region, integrating to 2H each.[1] Although technically a second-order AA'BB' system, at 400 MHz+ this often resembles two "roofed" doublets with a coupling constant


 (ortho coupling).
3-Chloro-phenylpropylamine (Meta-substituted)

Mechanism: The substituent at position 3 breaks the symmetry. All four aromatic protons exist in unique electronic environments.

Observed Pattern: You will see four distinct signals (or 3 sets if overlap occurs), integrating to 1H each.[2]

  • H2 (The "Singlet"): Isolated between the Alkyl and Chloro groups. Appears as a narrow singlet or doublet of doublets with very small

    
     values (meta/para coupling only).
    
  • H4 (The Doublet): Ortho to Cl, Para to Alkyl.

  • H5 (The Triplet): Meta to both substituents; appears as a pseudo-triplet (

    
    ) due to two ortho couplings (
    
    
    
    ).
  • H6 (The Doublet): Ortho to Alkyl, Meta to Cl.

Comparative Data Table
Feature4-Chloro (Para)3-Chloro (Meta)
Symmetry Element

Axis (through C1-C4)
None
Aromatic Integral 4H Total (2H + 2H)4H Total (1H + 1H + 1H + 1H)
Signal Count (Aromatic) 2 distinct environments 4 distinct environments
Key Multiplicity Two large doublets (AA'BB')s, d, t, d pattern (characteristic)
Coupling (

)


(visible on H2)

13C NMR Analysis: The Confirmation Step

If 1H NMR is ambiguous due to peak overlap, 13C NMR provides a binary "Yes/No" confirmation based on the number of carbon signals.

Carbon Counting Rule
  • 4-Chloro (Para): Due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.

    • Result: 4 Aromatic Peaks (2 quaternary, 2 methine).

  • 3-Chloro (Meta): No symmetry. Every carbon is unique.[3][4]

    • Result: 6 Aromatic Peaks (2 quaternary, 4 methine).

Note: Quaternary carbons (C-Cl and C-Alkyl) will be significantly shorter/less intense than CH carbons.

Visual Logic & Decision Tree

The following diagram illustrates the logical flow for determining the isomer identity based on spectral data.

NMR_Decision_Tree cluster_13C Confirmation via 13C NMR Start Acquire 1H NMR (Aromatic Region 6.5 - 7.5 ppm) Count_Signals Count Distinct Signal Sets (Integration) Start->Count_Signals Two_Sets 2 Distinct Signal Sets (Integrals: 2H, 2H) Count_Signals->Two_Sets Symmetric Four_Sets 4 Distinct Signal Sets (Integrals: 1H, 1H, 1H, 1H) Count_Signals->Four_Sets Asymmetric Analyze_Splitting_Para Analyze Splitting: AA'BB' System (Two 'Doublets') Two_Sets->Analyze_Splitting_Para Analyze_Splitting_Meta Analyze Splitting: Singlet (H2), Doublet (H4), Triplet (H5), Doublet (H6) Four_Sets->Analyze_Splitting_Meta Result_Para CONCLUSION: 4-Chloro Isomer (Para) Analyze_Splitting_Para->Result_Para Result_Meta CONCLUSION: 3-Chloro Isomer (Meta) Analyze_Splitting_Meta->Result_Meta C_Check Count Aromatic Carbon Peaks Four_C 4 Peaks C_Check->Four_C Six_C 6 Peaks C_Check->Six_C Four_C->Result_Para Six_C->Result_Meta

Figure 1: Decision tree for distinguishing regioisomers. Blue nodes represent analysis steps; Green/Red nodes represent final identification.

Advanced Verification: 2D NMR (Optional)

For regulatory filings (IND/NDA), 1D NMR may be considered insufficient if impurities are present. Use HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.

  • HSQC on 4-Cl: You will see two proton correlations connecting to two carbon signals (representing 4 CH atoms total due to symmetry).

  • HSQC on 3-Cl: You will see four distinct proton correlations connecting to four distinct carbon signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (The definitive text on AA'BB' vs ABCD systems).

  • Reich, H. J. (2017). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference data for chemical shifts of chlorobenzenes).

Sources

mass spectrometry analysis of 3-(3-chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-(3-chlorophenyl)propan-1-amine

Introduction: The Analytical Challenge

3-(3-chlorophenyl)propan-1-amine is a primary amine of interest in pharmaceutical and chemical synthesis. Its structure, featuring a polar amine group and a semi-volatile chlorinated aromatic moiety, presents unique analytical challenges. The high polarity of the primary amine can lead to poor peak shape and adsorption on active sites within a gas chromatography system, while its volatility makes it amenable to GC analysis if these issues are addressed.[1][2] This guide compares two powerful mass spectrometry techniques, GC-MS and LC-MS/MS, providing a framework for selecting the optimal method based on analytical objectives such as quantification, identification, and purity assessment.

Methodological Comparison: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique prior to mass analysis is the most critical decision point. This choice dictates sample preparation strategies, ionization techniques, and the nature of the resulting mass spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] For primary amines, however, direct analysis can be problematic. Therefore, we will explore two approaches: direct injection and analysis following derivatization.

Expertise & Experience: The Rationale for Derivatization

Primary amines like 3-(3-chlorophenyl)propan-1-amine possess active hydrogens that can form hydrogen bonds with silanol groups on the surface of GC injectors and columns.[2][4] This interaction leads to peak tailing, reduced sensitivity, and poor reproducibility. Derivatization is a chemical modification process that masks these active hydrogens, converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[1] This results in significantly improved chromatographic behavior.[1]

Experimental Protocol 1: GC-MS Analysis (Direct Injection)

This approach is faster due to minimal sample preparation but may suffer from poor chromatography.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Program: Initial temperature of 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a final concentration of 1-10 µg/mL.

Experimental Protocol 2: GC-MS Analysis (with TFAA Derivatization)

Trifluoroacetic anhydride (TFAA) is an effective derivatizing agent for primary amines.

  • Sample Preparation & Derivatization:

    • Place a known amount of the sample (e.g., 1 mg) into a 2 mL reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

    • Add 200 µL of a dry, inert solvent (e.g., ethyl acetate).

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).[1]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample to the desired concentration (e.g., 1-10 µg/mL) with ethyl acetate.

  • GC-MS Instrumentation & Conditions: Use the same conditions as described in Experimental Protocol 1.

Expected Results: EI Fragmentation Pathway

Under Electron Ionization (EI), 3-(3-chlorophenyl)propan-1-amine will undergo characteristic fragmentation. The molecular ion (M+) will be observed at m/z 169, with a corresponding M+2 peak at m/z 171 due to the 37Cl isotope, in an approximate 3:1 intensity ratio.[5] The most dominant fragmentation pathway for primary amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[5][6]

  • Alpha-Cleavage: This is the most favorable fragmentation, leading to the formation of the stable iminium ion at m/z 30 ([CH₂NH₂]⁺). This peak is often the base peak in the spectrum of primary amines.[6]

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring can produce a chlorotropylium ion or related fragments around m/z 125/127.

  • Loss of Propylamine: Fragmentation can also result in the formation of a chlorophenyl radical or cation.

EI_Fragmentation M [C9H11ClN]+. m/z 169/171 F1 [CH2NH2]+ m/z 30 (Base Peak) M->F1 α-cleavage F2 [C7H6Cl]+ m/z 125/127 M->F2 Benzylic Cleavage F3 [C6H4ClCH2CH2]+. m/z 139/141 M->F3 -NH2 radical

Caption: Predicted EI fragmentation of 3-(3-chlorophenyl)propan-1-amine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and selective technique, ideal for analyzing polar compounds in complex matrices without the need for derivatization.[7] It utilizes a "soft" ionization technique, Electrospray Ionization (ESI), which typically keeps the molecule intact, followed by fragmentation in the mass spectrometer for confirmation and quantification.[8]

Expertise & Experience: The Power of MRM

For quantitative analysis, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode.[7][9] In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion) of our target analyte. This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions (product ions). This two-stage mass filtering provides exceptional specificity, effectively eliminating matrix interferences and leading to very low detection limits.[10]

Experimental Protocol 3: LC-MS/MS Analysis

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[10]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water.

    • B: Acetonitrile.

  • Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions: To be determined by infusing a standard solution. A primary transition will be used for quantification and a secondary transition for confirmation.

Expected Results: ESI-MS/MS Fragmentation Pathway

In positive ESI mode, the molecule will be protonated to form the precursor ion [M+H]⁺ at m/z 170/172. Collision-Induced Dissociation (CID) of this precursor will generate product ions.

  • Precursor Ion: [C₉H₁₁ClN + H]⁺ at m/z 170/172 .

  • Product Ion 1 (Loss of Ammonia): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃). This would result in a product ion at m/z 153/155 .

  • Product Ion 2 (Cleavage of Propyl Chain): Cleavage can occur along the propyl chain, potentially leading to the formation of the chlorobenzyl cation at m/z 125/127 .

ESI_Fragmentation Precursor [M+H]+ m/z 170/172 Product1 [M+H-NH3]+ m/z 153/155 Precursor->Product1 Loss of NH3 Product2 [C7H6Cl]+ m/z 125/127 Precursor->Product2 Chain Cleavage

Caption: Predicted ESI-MS/MS fragmentation of 3-(3-chlorophenyl)propan-1-amine.

Performance Comparison

The following table summarizes the expected performance characteristics of each method, providing a basis for comparison. The values are representative for the analysis of small amine compounds.[7][9][10][11]

ParameterGC-MS (Direct)GC-MS (Derivatized)LC-MS/MS
Sensitivity (LOQ) ~10-100 ng/mL~1-10 ng/mL~0.01-1.0 ng/mL
Selectivity ModerateModerate to HighVery High
Sample Prep Time Minimal (<5 min)Moderate (~45 min)Minimal (<5 min)
Chromatography Poor (Peak Tailing)Excellent (Sharp Peaks)Excellent (Sharp Peaks)
Robustness Low (column degradation)HighHigh
Primary Use Case Qualitative screeningRoutine, high-throughput quantitative analysisTrace-level quantitative analysis, complex matrices

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 3-(3-chlorophenyl)propan-1-amine, but their suitability depends on the specific analytical goal.

  • GC-MS with Derivatization is a highly effective and reliable method for routine quantitative analysis. The derivatization step, while adding to the sample preparation time, is crucial for achieving the robust and high-quality chromatography necessary for accurate quantification.[1]

  • LC-MS/MS is the superior choice for applications requiring the highest sensitivity and selectivity, such as trace-level impurity analysis in complex matrices like pharmaceutical formulations or biological samples.[7][10] Its ability to analyze the compound directly without derivatization simplifies sample preparation and makes it ideal for high-throughput screening where sensitivity is paramount.

Direct injection GC-MS is not recommended for quantitative purposes due to the high probability of poor chromatographic performance but can be used for preliminary identification if necessary. The choice of analytical technique should always be validated to ensure it meets the specific requirements for sensitivity, accuracy, and precision of the intended application.

Overall Analytical Workflow

The diagram below illustrates the decision-making process and general workflow for the analysis of 3-(3-chlorophenyl)propan-1-amine.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data & Results Sample Sample containing 3-(3-chlorophenyl)propan-1-amine Dilute Dilute in Solvent Sample->Dilute Deriv Derivatize (e.g., TFAA) Sample->Deriv LCMS LC-MS/MS Analysis Dilute->LCMS GCMS GC-MS Analysis Deriv->GCMS Quant Quantification & Confirmation LCMS->Quant GCMS->Quant Report Final Report Quant->Report

Caption: General workflow for the MS analysis of the target amine.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 315-325. [Link]

  • Restek. (2021, March 23). Analysis of Amines in GC. LabRulez GCMS. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Kandimalla, G., et al. (2022). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 19(17), 10695. [Link]

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Kumar, A., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 99, 108-114. [Link]

  • LibreTexts Chemistry. (2022, July 3). Amine Fragmentation. [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

A Comprehensive Guide to the Characterization of 3-(3-Chlorophenyl)propan-1-amine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

3-(3-Chlorophenyl)propan-1-amine hydrochloride is a key chemical entity used in various stages of pharmaceutical research and development, potentially as a starting material, intermediate, or a reference compound for analytical method development and validation. An accurately characterized reference standard serves as the benchmark against which new batches of the substance are qualified, ensuring consistency, safety, and efficacy of the final drug product.

The United States Pharmacopeia (USP) defines reference standards as highly characterized specimens of drug substances, excipients, and impurities[1][2]. The quality and purity of these standards are critical for obtaining scientifically valid results in qualitative and quantitative analyses[1]. This guide will detail the multifaceted analytical approach required to fully characterize a reference standard for this compound, in alignment with principles outlined by major pharmacopeias and regulatory bodies such as the International Council for Harmonisation (ICH)[3][4][5][6].

The Analytical Quartet: A Multi-Technique Approach to Characterization

A comprehensive characterization of a reference standard relies on a suite of orthogonal analytical techniques. This ensures that all critical quality attributes are thoroughly assessed. The following sections detail the key methods and the scientific rationale behind their application.

Identity Confirmation: Unambiguous Structural Elucidation

Establishing the unequivocal identity of the reference standard is the foundational step. A combination of spectroscopic techniques is employed to confirm the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a gold standard for structural elucidation, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the chlorophenyl and propanamine moieties[7].

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorbances would include those for the amine salt, aromatic C-H, and C-Cl bonds.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further corroborating the proposed structure[7].

Purity Assessment: Quantifying the Main Component and Impurities

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[7].

Experimental Protocol: HPLC Purity Determination

A robust HPLC method must be developed and validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[3][4][5][6].

  • Column: A C18 reversed-phase column is typically suitable for the separation of amine hydrochlorides.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The acidic pH of the mobile phase is crucial for good peak shape of the amine.

  • Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs is appropriate.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable diluent, typically the mobile phase.

  • Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

The presence of two peaks in the chromatogram for an amine hydrochloride salt could indicate the presence of the free amine along with the salt form, which can be influenced by the pH of the mobile phase[8]. Careful method development is necessary to ensure a single, sharp peak for the main component.

Thermal Analysis: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

While a specific melting point for this compound is not readily found in public literature, its determination is a crucial part of characterization. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose, providing more information than a traditional melting point apparatus[9][10][11]. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, heat of fusion, and the detection of polymorphic forms[12].

Experimental Protocol: Melting Point Determination by DSC

This protocol is based on the general principles outlined in the European Pharmacopoeia (Ph. Eur.) chapter 2.2.14[13][14][15].

  • Sample Preparation: A small amount of the finely powdered reference standard (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Analysis Conditions:

    • Temperature Program: The sample is heated at a constant rate, typically 1-10 °C/min. A common rate used in pharmacopeial methods is 1 °C/min[15][16].

    • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm, which is typically reported as the melting point. The peak area of the endotherm corresponds to the heat of fusion.

The shape of the melting peak can also provide information about the purity of the sample. Impurities tend to broaden the melting range and lower the melting point[10].

Water Content: Karl Fischer Titration

The presence of water can significantly affect the purity value of a reference standard. Therefore, its content must be accurately determined. The Karl Fischer titration method is the most widely accepted and specific method for water determination in pharmaceutical substances, as detailed in USP General Chapter <921>[17][18][19][20][21].

Data Presentation and Interpretation

For a comprehensive characterization of a this compound reference standard, the data should be presented in a clear and organized manner.

Table 1: Summary of Analytical Characterization Data

Analytical TechniqueParameterSpecificationResult
Identity
¹H NMRConforms to structureConformsConforms
¹³C NMRConforms to structureConformsConforms
IR SpectroscopyConforms to structureConformsConforms
Mass SpectrometryMolecular Ion (m/z)[Expected m/z][Observed m/z]
Purity
HPLCPurity (Area %)≥ 99.5%[Result]%
Thermal Analysis
DSCMelting Point (Onset)Report[Result] °C
Water Content
Karl Fischer TitrationWater Content≤ 0.5%[Result]%

Visualizing the Workflow: A Systematic Approach

The following diagrams illustrate the logical workflow for the characterization of a reference standard and the decision-making process based on the analytical data.

Reference_Standard_Characterization_Workflow cluster_identity Identity Confirmation cluster_purity_thermal Purity and Thermal Analysis NMR NMR (¹H, ¹³C) Data_Review Data Review and Specification Assessment IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC Purity DSC DSC (Melting Point) KF Karl Fischer (Water Content) Start Obtain Candidate Reference Standard Characterization Comprehensive Characterization Start->Characterization Pass Reference Standard Qualified Data_Review->Pass All Specifications Met Fail Further Purification or Re-synthesis Required Data_Review->Fail Specifications Not Met

Caption: Workflow for the comprehensive characterization of a reference standard.

DSC_Data_Interpretation DSC_Analysis Perform DSC Analysis Thermogram Obtain Thermogram DSC_Analysis->Thermogram Peak_Analysis Analyze Melting Endotherm Thermogram->Peak_Analysis Sharp_Peak Sharp, Single Peak Peak_Analysis->Sharp_Peak Yes Broad_Peak Broad or Multiple Peaks Peak_Analysis->Broad_Peak No Melting_Point Determine Onset Temperature (Melting Point) Sharp_Peak->Melting_Point Purity_Indication Indicates High Purity Sharp_Peak->Purity_Indication Impurity_Polymorphism Suggests Impurities or Polymorphism Broad_Peak->Impurity_Polymorphism Further_Investigation Further Investigation Required (e.g., Hot-Stage Microscopy) Impurity_Polymorphism->Further_Investigation

Caption: Decision tree for the interpretation of DSC data.

Conclusion: Ensuring Analytical Confidence

The comprehensive characterization of a this compound reference standard is a scientifically rigorous process that underpins the reliability of analytical data in pharmaceutical development. By employing a suite of orthogonal analytical techniques, including spectroscopy for identity, chromatography for purity, thermal analysis for melting behavior, and Karl Fischer titration for water content, a complete profile of the reference standard can be established. This multi-faceted approach, grounded in the principles of major pharmacopeias and regulatory guidelines, ensures the quality and suitability of the reference standard for its intended use, ultimately contributing to the development of safe and effective medicines.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. [Link]

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  • U.S. Pharmacopeia. <921> Water Determination - Abstract. [Link]

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  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method. [Link]

  • PLS Analytical. Water analysis by Coulometric titration W/O Oven. [Link]

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  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • MDPI. (2021, March 10). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]

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A Comparative Guide to HPLC Method Development for 3-(3-chlorophenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(3-chlorophenyl)propan-1-amine. Rather than presenting a single, rigid protocol, we will explore the underlying chromatographic principles and provide a comparative analysis of different analytical strategies. This approach is designed to empower researchers, scientists, and drug development professionals to build robust and reliable methods tailored to their specific analytical needs, be it for purity assessment, impurity profiling, or chiral separation.

The Analytical Challenge: Understanding the Analyte

3-(3-chlorophenyl)propan-1-amine is a primary amine with a substituted aromatic ring. This chemical structure presents several challenges for traditional reversed-phase HPLC analysis:

  • Poor Retention: As a hydrophilic and basic compound, it exhibits weak retention on non-polar stationary phases like C18, often eluting at or near the void volume.[1]

  • Weak UV Chromophore: The phenyl ring provides some UV absorbance, but it may not be sufficient for sensitive detection at low concentrations.

  • Peak Tailing: The primary amine group can interact with residual silanols on the surface of silica-based columns, leading to asymmetrical peak shapes.

  • Potential for Chirality: If the compound is chiral, enantiomeric separation will require specialized chiral stationary phases.

This guide will address these challenges by comparing different HPLC modes, including reversed-phase chromatography with and without derivatization, and chiral chromatography.

Reversed-Phase HPLC: Strategies for Retention and Detection

Reversed-phase HPLC is the most common chromatographic mode, but its application to polar amines requires careful method development.

Underivatized Analysis

Attempting to analyze 3-(3-chlorophenyl)propan-1-amine without derivatization is challenging but may be feasible for some applications.

  • Column Selection: A standard C18 column may not provide sufficient retention. Consider columns with polar-embedded or polar-endcapped functionalities to enhance interaction with the amine.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is a critical parameter. At a pH below the pKa of the amine (typically around 9-10), the analyte will be protonated, which can improve its interaction with some stationary phases and reduce peak tailing. However, it will also increase its polarity, potentially decreasing retention.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice between them can significantly impact selectivity.[2]

    • Additives: The use of ion-pairing reagents, such as trifluoroacetic acid (TFA), can improve peak shape and retention.[1]

Derivatization: Enhancing Retention and Detectability

Pre-column derivatization is a powerful technique to overcome the challenges of analyzing primary amines.[3][4][5] The ideal derivatizing agent will react specifically with the primary amine to form a more hydrophobic and chromophoric or fluorophoric derivative.

Derivatizing ReagentAdvantagesDisadvantages
o-Phthalaldehyde (OPA) Rapid reaction, fluorescent derivative for high sensitivity.[5]Derivative can be unstable.
9-Fluorenylmethyl Chloroformate (FMOC) Forms a stable, highly UV-active derivative.[5]Excess reagent needs to be removed.
Salicylaldehyde Forms a Schiff base with good UV sensitivity.[3][4]Reaction conditions may need optimization.
Dansyl Chloride Produces a fluorescent derivative.Slower reaction time.

Experimental Protocol: Reversed-Phase HPLC with FMOC Derivatization

This protocol provides a starting point for the analysis of 3-(3-chlorophenyl)propan-1-amine using FMOC derivatization.

  • Sample Preparation:

    • Dissolve the sample containing 3-(3-chlorophenyl)propan-1-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.

  • Derivatization Procedure:

    • To 100 µL of the sample solution, add 100 µL of a borate buffer (pH 9).

    • Add 200 µL of a solution of FMOC-Cl in acetonitrile (e.g., 1 mg/mL).

    • Vortex the mixture and allow it to react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with the excess FMOC-Cl.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

Workflow for Reversed-Phase HPLC with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Sample Solution Mix1 Mix and React Sample->Mix1 Buffer Borate Buffer (pH 9) Buffer->Mix1 FMOC FMOC-Cl in ACN FMOC->Mix1 Quench Quench with Glycine Mix1->Quench Derivatized_Sample Derivatized Sample Quench->Derivatized_Sample Injector HPLC Injector Derivatized_Sample->Injector Inject Column C18 Column Injector->Column Detector UV Detector (265 nm) Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for RP-HPLC with FMOC derivatization.

Chiral HPLC: Separating Enantiomers

If 3-(3-chlorophenyl)propan-1-amine is a chiral compound, separating the enantiomers is crucial for pharmaceutical applications. This requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often the first choice for screening chiral separations.[6]

Comparison of Chiral Stationary Phases

CSP TypeCommon Trade NamesSeparation PrincipleMobile Phase Compatibility
Polysaccharide-based (Amylose/Cellulose) Chiralpak, ChiralcelInclusion complexes, hydrogen bonding, dipole-dipole interactions.[7]Normal phase, reversed-phase, polar organic.
Cyclodextrin-based CyclobondInclusion complexation within the cyclodextrin cavity.[7][8]Primarily reversed-phase.
Protein-based AGP, HSAHydrophobic and ionic interactions.Aqueous buffers.

Experimental Protocol: Chiral HPLC Screening

This protocol outlines a general approach for screening different chiral columns and mobile phases.

  • Sample Preparation:

    • Dissolve the racemic standard of 3-(3-chlorophenyl)propan-1-amine in the initial mobile phase.

  • HPLC Conditions:

    • Columns (for screening):

      • Chiralpak IA (amylose-based)

      • Chiralcel OD-H (cellulose-based)

      • Cyclobond I (beta-cyclodextrin)

    • Mobile Phases (for screening):

      • Normal Phase: Hexane/Ethanol with a basic additive (e.g., diethylamine)

      • Reversed-Phase: Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium bicarbonate)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 5 µL

Workflow for Chiral Method Development

cluster_screening Screening Phase cluster_optimization Optimization Phase Racemic_Sample Racemic Sample Screen_Columns Screen Multiple CSPs (e.g., Chiralpak, Chiralcel) Racemic_Sample->Screen_Columns Screen_MP Test Different Mobile Phases (Normal & Reversed) Screen_Columns->Screen_MP Initial_Separation Identify Promising Conditions Screen_MP->Initial_Separation Optimize_MP Fine-tune Mobile Phase (e.g., modifier ratio, additive) Initial_Separation->Optimize_MP Proceed with best CSP Optimize_Conditions Adjust Flow Rate & Temperature Optimize_MP->Optimize_Conditions Optimized_Method Final Optimized Method Optimize_Conditions->Optimized_Method

Caption: Workflow for chiral HPLC method development.

Comparative Summary and Recommendations

Analytical GoalRecommended ApproachKey Considerations
Purity/Impurity Profiling Reversed-Phase HPLC with DerivatizationChoose a derivatizing agent that is stable and provides good sensitivity. Validate the method for linearity, accuracy, and precision.
Quantification in a simple matrix Underivatized Reversed-Phase HPLCMay be possible with a polar-embedded column and careful mobile phase optimization. Lower sensitivity is expected.
Enantiomeric Purity Chiral HPLCScreen multiple chiral stationary phases and mobile phase systems. Polysaccharide-based columns are a good starting point.

Conclusion

Developing a robust HPLC method for 3-(3-chlorophenyl)propan-1-amine requires a systematic approach that addresses the inherent challenges of analyzing a polar primary amine. For general purity and impurity analysis, reversed-phase HPLC with pre-column derivatization using a reagent like FMOC is a highly effective strategy. For the determination of enantiomeric purity, a thorough screening of various chiral stationary phases and mobile phase conditions is essential. By understanding the principles outlined in this guide and systematically exploring the experimental variables, researchers can develop and validate HPLC methods that are fit for purpose and yield reliable, high-quality data.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Lecoanet, A., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 35(4), 138-144.
  • ResearchGate. (n.d.). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. Retrieved from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link]

  • Witte, S., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 283-293.
  • Özkırımlı, S., & Tuncel, M. (2020). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Istanbul Journal of Pharmacy, 50(2), 149-152.
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis | Download Table. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

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  • PubChem. (n.d.). 3,3-Bis(4-chlorophenyl)propan-1-amine. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
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A Comparative Analysis of 3-(3-Chlorophenyl)propylamine and Pheniramine Structural Motifs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its pharmacological activity is paramount. This guide provides an in-depth comparison of the structural motifs of 3-(3-chlorophenyl)propylamine and the well-characterized first-generation antihistamine, pheniramine. By examining their structural similarities and differences, we can infer potential pharmacological activities and guide future research and development efforts.

Introduction: Two Scaffolds, Divergent Potential

Pheniramine is a classic first-generation antihistamine, widely recognized for its antagonism of the histamine H1 receptor, which alleviates allergy symptoms.[1][2] Its structure is characterized by a diarylpropylamine core. In contrast, 3-(3-chlorophenyl)propylamine represents a simpler arylpropylamine scaffold. While less characterized in the public domain, its structural elements are present in a variety of centrally-acting compounds, suggesting a pharmacological profile that may differ significantly from that of pheniramine. This guide will dissect these differences, offering insights into their potential therapeutic applications.

Structural Dissection and Inferred Pharmacological Profiles

The key to understanding the divergent activities of these molecules lies in a detailed examination of their structural components.

Pheniramine: A Bulky Diaryl Motif for H1 Receptor Antagonism

Pheniramine's structure features a chiral center connecting a phenyl group, a 2-pyridyl group, and an ethylamine side chain with a terminal dimethylamino group.[1] This bulky, three-dimensional arrangement is crucial for its interaction with the histamine H1 receptor. The two aromatic rings (phenyl and pyridyl) are thought to engage with different binding pockets within the receptor, a common feature for diaryl H1 antagonists.[3] The tertiary amine is also a critical pharmacophoric element, typically protonated at physiological pH, which forms an ionic interaction with a conserved aspartate residue in the H1 receptor.

The structure-activity relationship (SAR) for pheniramine and related alkylamines highlights the importance of:

  • Two Aromatic Rings: Essential for high-affinity H1 receptor binding.[3]

  • A Spacer: A short alkyl chain (typically ethyl) connecting the diarylmethyl moiety to the amine.

  • A Tertiary Amine: Maximizes antihistaminic activity.[3]

3-(3-Chlorophenyl)propylamine: A Monoamine Transporter Ligand?

In contrast, 3-(3-chlorophenyl)propylamine possesses a more streamlined structure with a single chlorophenyl ring attached to a propylamine chain. This structural motif is a common feature in ligands for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The presence of a halogen on the phenyl ring is a well-established strategy in medicinal chemistry to modulate the potency and selectivity of monoamine transporter inhibitors.[4]

While direct, publicly available pharmacological data for 3-(3-chlorophenyl)propylamine is limited, we can infer its likely targets based on its structural similarity to known compounds:

  • Arylpropylamine Scaffold: This core is a privileged scaffold for interacting with monoamine transporters.

  • 3-Chloro Substitution: The position and nature of the halogen can significantly influence affinity and selectivity for SERT, NET, and DAT. For instance, halogen substitution is a key feature of many selective serotonin reuptake inhibitors (SSRIs).[4]

Therefore, it is hypothesized that 3-(3-chlorophenyl)propylamine is more likely to exhibit activity as a monoamine reuptake inhibitor than as a histamine H1 antagonist.

Visualizing the Structural Relationship

The following diagram illustrates the core structural differences between pheniramine and 3-(3-chlorophenyl)propylamine.

G cluster_0 Pheniramine cluster_1 3-(3-Chlorophenyl)propylamine p_diaryl Diaryl (Phenyl & Pyridyl) Motif p_linker Ethyl Linker p_diaryl->p_linker c_aryl Monoaryl (3-Chlorophenyl) Motif p_diaryl->c_aryl Structural Divergence p_amine Tertiary Amine p_linker->p_amine c_amine Primary Amine p_amine->c_amine Amine Substitution c_linker Propyl Linker c_aryl->c_linker c_linker->c_amine

Caption: Core structural motifs of Pheniramine and 3-(3-Chlorophenyl)propylamine.

Comparative Pharmacological Data

The following table summarizes the known and inferred pharmacological profiles of the two compounds. It is crucial to note that the data for 3-(3-chlorophenyl)propylamine is largely inferred from structurally related compounds due to a lack of direct experimental evidence in the public domain.

FeaturePheniramine3-(3-Chlorophenyl)propylamine (Inferred)
Primary Target(s) Histamine H1 Receptor Antagonist/Inverse Agonist[1]Likely Monoamine Transporters (SERT, NET, DAT)
Secondary Target(s) Muscarinic Acetylcholine Receptors (Anticholinergic effects)Potential for activity at other GPCRs
Key Structural Motif DiarylpropylamineArylpropylamine
Aromatic System Phenyl and 2-pyridyl rings3-chlorophenyl ring
Amine Group Tertiary (dimethylamino)Primary
Known Clinical Use Antihistamine (for allergies, cold symptoms)[2]Not established; potential for CNS applications (e.g., antidepressant)

Experimental Protocols: A Guide to Characterization

To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following is a detailed protocol for a histamine H1 receptor binding assay, a primary functional assay for a compound like pheniramine. A similar approach using different radioligands and cell lines expressing monoamine transporters would be necessary to characterize 3-(3-chlorophenyl)propylamine.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the human histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H1 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes from a stable cell line expressing the recombinant human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Pyrilamine (also known as mepyramine).

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 1 µM pyrilamine or diphenhydramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus with glass fiber filters.

Workflow Diagram:

G start Start: Prepare Reagents prepare_membranes Prepare H1 Receptor Membranes start->prepare_membranes prepare_ligands Prepare [³H]Pyrilamine and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC50 and Ki scintillation->analysis end End: Pharmacological Profile analysis->end

Caption: Workflow for a histamine H1 receptor binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound in assay buffer. The final concentration range should typically span several orders of magnitude around the expected IC50.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the H1 receptor (e.g., ~1-2 nM for [³H]Pyrilamine).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (for total binding, add buffer instead).

      • For non-specific binding wells, add the non-specific binding control.

      • Cell membrane preparation (typically 10-20 µg of protein per well).

      • Initiate the binding reaction by adding the [³H]Pyrilamine solution.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: The inclusion of total binding, non-specific binding, and a range of test compound concentrations allows for a robust, self-validating system. A well-defined sigmoidal curve and a Hill slope close to 1.0 are indicative of a competitive binding interaction at a single site.

Conclusion and Future Directions

The comparative analysis of 3-(3-chlorophenyl)propylamine and pheniramine highlights how subtle changes in a chemical scaffold can lead to vastly different predicted pharmacological profiles. While pheniramine is a well-established histamine H1 antagonist, the structural motifs of 3-(3-chlorophenyl)propylamine strongly suggest a primary interaction with monoamine transporters.

For researchers in drug development, this analysis underscores the importance of a structure-based approach to lead optimization. The arylpropylamine scaffold of 3-(3-chlorophenyl)propylamine represents a promising starting point for the development of novel CNS-active agents. Future experimental work should focus on a comprehensive in vitro pharmacological profiling of this compound, including binding and functional assays for SERT, NET, and DAT, to validate the hypotheses presented in this guide and to unlock its full therapeutic potential.

References

  • PubChem. (n.d.). Pheniramine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • DrugBank. (n.d.). Pheniramine. Retrieved February 27, 2026, from [Link]

  • Inxight Drugs. (n.d.). PHENIRAMINE. National Center for Advancing Translational Sciences. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2025, January 9). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • PubMed. (1998). Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Retrieved February 27, 2026, from [Link]

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  • Universität Regensburg. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Retrieved February 27, 2026, from [Link]

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  • HealthTap. (2019, January 16). What are the differences between chlorpheniramine maleate and pheniramine maleate?. Retrieved February 27, 2026, from [Link]

  • Gpatindia. (2020, August 3). CHLORPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved February 27, 2026, from [Link]

  • MDPI. (2022, August 1). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. Retrieved February 27, 2026, from [Link]

  • TW. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 27, 2026, from [Link]

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Analytical Comparison Guide: Elemental Analysis and Mass Balance Characterization of C9H12ClN·HCl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and forensic toxicology, the chemical formula C9H12ClN·HCl (Molecular Weight: 206.11 g/mol ) corresponds to the hydrochloride salts of chloroamphetamine isomers, most notably 2-chloroamphetamine (2-CA), 3-chloroamphetamine (3-CA), and 4-chloroamphetamine (4-CA). These compounds are highly selective neurotoxins utilized as reference standards to study serotonergic neuron depletion [1].

As a Senior Application Scientist, I frequently observe laboratories relying solely on chromatographic techniques (like LC-MS or GC-FID) to certify these reference materials. While excellent for determining organic purity, chromatography is fundamentally blind to inorganic salts, residual water, and the exact stoichiometry of the salt form. This guide objectively compares the elemental analysis data of C9H12ClN·HCl isomers and provides the self-validating experimental workflows required to establish absolute purity.

The Causality of Analytical Choices: Why Elemental Analysis is Non-Negotiable

When characterizing a hydrochloride salt like C9H12ClN·HCl, establishing the exact mass fraction of the compound is paramount. If a researcher assumes 100% salt formation but the material actually contains 5% free base or has absorbed atmospheric moisture (hygroscopicity), all downstream in vivo dosing will be systematically skewed.

The Mass Balance Principle: Absolute purity cannot be measured by a single instrument. It must be derived via a mass balance equation: Purity = (100% - Organic Impurities) × (100% - Volatile Impurities - Non-Volatile Residue).

Elemental microanalysis (CHNS/Cl) is the definitive method to quantify the non-volatile residue and confirm the theoretical empirical formula (C9H13Cl2N). By quantifying the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Chlorine, we validate the exact stoichiometry of the monohydrochloride salt. When this data is orthogonally cross-verified with quantitative NMR (qNMR), it creates a robust, self-validating analytical system [2].

MassBalance Start C9H12ClN·HCl Reference Material OrgImp Organic Impurities (GC-FID / HPLC) Start->OrgImp VolImp Volatile Impurities (Headspace GC-MS) Start->VolImp InorgImp Non-Volatile Residue (Elemental Analysis) Start->InorgImp qNMR Quantitative NMR (Absolute Purity Check) Start->qNMR MassBal Mass Balance Calculation (100% - Impurities) OrgImp->MassBal VolImp->MassBal InorgImp->MassBal Cert Certified Purity Value (e.g., 99.8 ± 0.4%) qNMR->Cert Cross-Validation MassBal->Cert

Caption: Mass balance workflow for determining the absolute purity of C9H12ClN·HCl reference standards.

Comparative Elemental Analysis Data

To objectively compare the performance and stability of these reference standards, we look at the theoretical calculated values for C9H13Cl2N against the experimental microanalysis data obtained from certified reference material batches of 2-CA and 4-CA hydrochlorides [3].

Analyte% Carbon% Hydrogen% Nitrogen% Chlorine
Theoretical (Calculated) 52.4%6.4%6.8%34.4%
2-CA HCl (Experimental) 52.5%6.4%6.8%34.2%
4-CA HCl (Experimental) 52.6%6.3%6.8%34.7%
Variance (Max Observed) +0.2%-0.1%0.0%+0.3%

Data Interpretation: The experimental data shows a maximum variance of only 0.3% from the theoretical values. This tight tolerance confirms that both isomers successfully formed the monohydrochloride salt without significant inclusion of occluded solvents or unreacted free base.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning internal controls are built directly into the workflow to prevent false-positive reporting.

Protocol 1: CHNS/Cl Elemental Microanalysis

Self-Validating Principle: Before analyzing the unknown C9H12ClN·HCl sample, the system must establish a baseline by running a blank (empty tin capsule), followed immediately by a certified reference standard (e.g., Sulfanilamide) to verify the calibration curve and combustion efficiency.

  • Step 1: Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the C9H12ClN·HCl sample into a combustible tin capsule using a microbalance (d = 0.001 mg). Seal the capsule tightly to exclude atmospheric air.

  • Step 2: Flash Combustion: Drop the capsule into the combustion reactor heated to 1000°C in an oxygen-enriched environment. The tin catalyzes an exothermic reaction, pushing the local temperature to ~1800°C. This ensures the complete oxidation of the sample into NOx, CO2, H2O, and halogen gases.

  • Step 3: Catalytic Reduction & Scrubbing: Pass the combustion gases over a copper reduction column at 600°C to quantitatively reduce all NOx species to N2 gas. Chlorine is trapped and quantified separately via micro-titration.

  • Step 4: Chromatographic Separation & Detection: Sweep the remaining gases (N2, CO2, H2O) via a helium carrier gas through a GC column. Detect and quantify each gas using a Thermal Conductivity Detector (TCD).

ElementalAnalysis Sample Sample Weighing (1-2 mg) Combustion Flash Combustion (O2, 1000°C) Sample->Combustion Reduction Catalytic Reduction (Cu, 600°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection & Quantification Separation->Detection

Caption: Step-by-step combustion and detection pathway for CHNS elemental microanalysis.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Self-Validating Principle: qNMR does not rely on the response factor of the analyte. By utilizing a certified internal standard (e.g., Maleic acid) of known purity, the system internally calibrates the molar ratio of the analyte to the standard, providing an absolute purity value that cross-verifies the mass balance calculation.

  • Step 1: Sample Preparation: Accurately weigh ~10 mg of the C9H12ClN·HCl standard and ~5 mg of certified Maleic acid into a clean glass vial.

  • Step 2: Dissolution: Dissolve the mixture in 1.0 mL of high-purity DMSO-d6. Ensure complete dissolution via gentle vortexing to prevent phase separation.

  • Step 3: Acquisition Parameters (Critical Causality): Transfer the solution to a 5 mm NMR tube and acquire the 1H NMR spectrum at 500 MHz. Crucial Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds). This ensures complete spin relaxation between pulses, preventing signal saturation and skewed integration.

  • Step 4: Integration & Calculation: Integrate the maleic acid singlet (internal standard) and the specific two-proton multiplet of the chloroamphetamine isomer (e.g., ~2.88 ppm for 4-CA). Calculate the absolute mass fraction using the integration ratio, molecular weights, and standard purity.

References

  • National Measurement Institute (NMI). "Certificate of Analysis: 1-(2-Chlorophenyl)-2-propanamine hydrochloride." Australian Government Department of Industry, Science and Resources. URL: [Link]

  • National Measurement Institute (NMI). "Certificate of Analysis: 1-(4-Chlorophenyl)-2-propanamine hydrochloride." Australian Government Department of Industry, Science and Resources. URL: [Link]

A Comparative Analysis of 3-Phenylpropylamine and 3-(3-Chlorophenyl)propan-1-amine HCl: Exploring the Impact of Phenyl Ring Chlorination on Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides an in-depth comparative analysis of 3-phenylpropylamine and its chlorinated analog, 3-(3-chlorophenyl)propan-1-amine HCl. 3-Phenylpropylamine is a known monoamine releasing agent, and understanding how structural modifications, such as the addition of a chlorine atom to the phenyl ring, impact its biological activity is crucial for the design of novel central nervous system (CNS) agents. While direct experimental data for 3-(3-chlorophenyl)propan-1-amine HCl is limited in publicly accessible literature, this guide will leverage established structure-activity relationship (SAR) principles to predict its pharmacological profile in comparison to the well-characterized parent compound.

3-Phenylpropylamine: A Norepinephrine-Dopamine Releasing Agent

3-Phenylpropylamine, also known as 3-phenyl-1-propanamine, is a structural analog of phenethylamine where the ethylamine side chain is extended by one carbon.[1] It functions as a norepinephrine-dopamine releasing agent (NDRA), a class of drugs that promote the release of these neurotransmitters from presynaptic neurons.[1] However, its potency as an NDRA is noted to be significantly lower than that of phenethylamine.[1] In vitro studies using rat brain synaptosomes have shown that 3-phenylpropylamine exhibits a roughly 7-fold preference for inducing the release of norepinephrine over dopamine.[1] This compound is also utilized as a synthetic intermediate in the development of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs).

3-(3-Chlorophenyl)propan-1-amine HCl: A Predicted Shift Towards Serotonergic Activity

Specifically, the addition of an electron-withdrawing group like chlorine to the phenyl ring, particularly at the meta or para position, has been shown in related chemical series to enhance activity at the serotonin transporter (SERT). This suggests that 3-(3-chlorophenyl)propan-1-amine HCl is likely to exhibit a different pharmacological profile than its parent compound, with a predicted increase in affinity and/or inhibitory potency at SERT. This could potentially shift its activity from a primary NDRA to a serotonin-norepinephrine-dopamine releasing agent (SNDRA) or a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Comparative Physicochemical and Pharmacological Profile

The following table summarizes the known properties of 3-phenylpropylamine and the predicted properties of 3-(3-chlorophenyl)propan-1-amine HCl based on SAR principles.

Property3-Phenylpropylamine3-(3-Chlorophenyl)propan-1-amine HCl
IUPAC Name 3-phenylpropan-1-amine3-(3-chlorophenyl)propan-1-amine hydrochloride
Molecular Formula C₉H₁₃NC₉H₁₂ClN · HCl
Molecular Weight 135.21 g/mol 206.11 g/mol
Primary Mechanism of Action Norepinephrine-Dopamine Releasing Agent (NDRA)[1]Predicted Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) or Reuptake Inhibitor (SNDRI)
Selectivity Preferential for Norepinephrine release over Dopamine release (~7-fold)[1]Predicted increased activity at the Serotonin Transporter (SERT)
Potency Less potent than phenethylamine as an NDRA[1]Potency at SERT, NET, and DAT requires experimental determination

Experimental Protocol: Monoamine Transporter Uptake Assay

To empirically determine and compare the activity of these two compounds, a radioligand uptake assay using cells expressing the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters is a standard and robust method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of 3-phenylpropylamine and 3-(3-chlorophenyl)propan-1-amine HCl at hSERT, hNET, and hDAT.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Test compounds: 3-phenylpropylamine and 3-(3-chlorophenyl)propan-1-amine HCl

  • Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compounds or reference inhibitors to the wells, followed by the addition of the respective radioligand ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 10-30 minutes).

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

G cluster_workflow Experimental Workflow: Monoamine Transporter Uptake Assay A Plate transporter-expressing cells B Prepare serial dilutions of test compounds A->B C Wash cells and add compounds + radioligand B->C D Incubate at room temperature C->D E Terminate uptake by washing with cold buffer D->E F Lyse cells E->F G Measure radioactivity with scintillation counter F->G H Calculate IC50 values G->H G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Vesicle Synaptic Vesicle (Neurotransmitters) MAT Monoamine Transporter (SERT, DAT, NET) Vesicle->MAT Neurotransmitter Release Neurotransmitter Neurotransmitter (Serotonin, Dopamine, Norepinephrine) MAT->Neurotransmitter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Compound 3-Phenylpropylamine or 3-(3-Chlorophenyl)propan-1-amine HCl Compound->MAT Modulates Transporter (Release/Reuptake Inhibition)

Caption: Monoamine transporter modulation in the synapse.

Conclusion

This comparative guide underscores the importance of empirical validation. The provided experimental protocol for a monoamine transporter uptake assay offers a direct path to elucidating the precise pharmacological characteristics of 3-(3-chlorophenyl)propan-1-amine HCl and accurately comparing it to its parent compound. Such data is essential for advancing our understanding of the structure-activity relationships of phenylpropylamine derivatives and for the rational design of novel CNS-active agents.

References

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(3-Chlorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Chlorophenyl)propan-1-amine hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals. Content Type: Operational Safety & Disposal Guide.

Executive Summary

Immediate Action Required: This compound is a halogenated aromatic amine salt . It must NOT be disposed of via sanitary sewer (sink) or mixed with general organic waste streams. The presence of the chlorine atom on the aromatic ring mandates disposal as Halogenated Organic Waste to prevent the formation of dioxins during standard incineration.

Key Hazards:

  • Chemical Nature: Acidic (HCl salt), potentially acute toxic (amine), environmental persistence (halogenated).

  • Incompatibility: Strong oxidizers (nitric acid, permanganates) and strong bases (liberates volatile free amine).

Chemical Profile & Hazard Identification

Use this data to validate the identity of the waste stream before processing.

PropertyDataOperational Implication
Compound Name This compoundPrimary label identifier.
Structure Cl-C₆H₄-(CH₂)₃-NH₂ · HClContains Nitrogen (NOx risk) and Chlorine (HCl/Dioxin risk).
CAS (Analog) Note: Specific CAS for 3-Cl isomer HCl salt is rare. Refer to 4-Cl analog for proxy data:377084-66-7 Use "Halogenated Amine HCl" if specific CAS is not in your EHS database.
Molecular Weight ~206.11 g/mol Heavier than water; solid form is likely a white/off-white powder.
Acidity (pH) ~4.0–5.0 (in 10% aq. solution)Corrosive to metal. Do not store in metal drums.
Solubility Water-soluble; Soluble in Methanol/DMSOCan be dissolved for liquid disposal if required, but solid disposal is preferred.
Pre-Disposal Protocol: The "Self-Validating" System

Do not proceed to disposal until these three checks are complete. This ensures the waste stream is stable and correctly classified.

Validation Step 1: Phase Determination
  • Is the waste Solid or Liquid?

    • Solid (Pure Substance/Powder): Keep as solid. Do not dissolve unnecessarily.

    • Liquid (Reaction Mixture/Mother Liquor): Identify the solvent. If the solvent is halogenated (DCM, Chloroform), the entire mixture is Halogenated . If the solvent is non-halogenated (Methanol, Ethyl Acetate) but contains >1-2% of this compound, classify the entire mixture as Halogenated to be safe.

Validation Step 2: pH & Compatibility Check
  • Test: Wet a pH strip with the waste (if liquid) or a small aqueous solution of the solid.

  • Result: Expect pH < 6.

  • Action: If mixing with other amine wastes, ensure the receiving container is not strongly basic (pH > 10). Mixing an acidic HCl salt with a high-pH basic waste will generate heat (exothermic neutralization) and may release the free amine as a vapor.

    • Rule: Add small amounts slowly if combining with other amine wastes.

Validation Step 3: Oxidizer Screen
  • Critical: Ensure no Nitric Acid, Peroxides, or Permanganates are present in the waste container.

  • Mechanism: Mixing amines with oxidizers can form explosive N-chloro compounds or nitrosamines.

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Expired/Excess Powder)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the powder using a chemically resistant spatula. Avoid generating dust.[1][2][3]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Constituents: "3-(3-Chlorophenyl)propan-1-amine HCl"[4][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-bag to contain any external residue.

Scenario B: Liquid Waste (Solutions/Rinsates)
  • Segregation: Do not pour into the "General Organic" or "Non-Halogenated" drum.

  • Container Selection: Use the laboratory's designated "Halogenated Solvent Waste" carboy (typically Red or Yellow tagged).

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Methanol, Ethanol.

    • Incompatible: Aqueous bleach (NaOCl), Nitric Acid waste.

  • Labeling: Ensure the tag lists "Halogenated Organics" and specifically names the amine.

Visual Decision Logic (DOT Diagram)

The following flow chart illustrates the decision-making process for disposing of 3-(3-Chlorophenyl)propan-1-amine HCl, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 3-(3-Chlorophenyl)propan-1-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Select Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Labeling Requirement: 'Toxic', 'Halogenated' SolidContainer->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOH) LiquidCheck->NonHaloSolvent HaloWasteStream DESTINATION: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->HaloWasteStream Direct Path TraceCheck Is Concentration > 1%? NonHaloSolvent->TraceCheck TraceCheck->HaloWasteStream Yes (>1%) NonHaloStream DESTINATION: Non-Halogenated Waste (Only if trace < 1%) TraceCheck->NonHaloStream No (<1%) Labeling->HaloWasteStream

Figure 1: Decision tree for the segregation and disposal of halogenated amine salts. Note that significant concentrations in non-halogenated solvents usually default to the halogenated stream to prevent contamination.

Spill Management & Emergency Procedures

If a spill occurs during the disposal process, execute the S.I.N. protocol immediately:

  • S - Safety: Don PPE. For this compound, use Nitrile gloves (minimum 0.11 mm thickness) and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • I - Isolate: Evacuate the immediate area (10-foot radius). Mark the zone.

  • N - Notify: Contact the lab safety officer.

Cleanup Protocol:

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to dissolve/bind the powder, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use "Acid Neutralizer" (carbonate based) initially, as this may cause rapid foaming if the solution is concentrated HCl salt. Absorb first, then wipe down with a mild soap solution.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. (Specifically 40 CFR 261.31 for F-listed halogenated solvents and characteristic waste).

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-(4-Chlorophenyl)propan-1-amine hydrochloride (Analog). (Note: Used as structural analog for hazard classification).

Sources

Personal protective equipment for handling 3-(3-Chlorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that halogenated arylalkylamine salts are mishandled due to a fundamental misunderstanding of their physicochemical behavior. 3-(3-Chlorophenyl)propan-1-amine hydrochloride (CAS: 104774-92-7) is a critical building block in drug development, particularly in the synthesis of CNS-active agents and specific receptor ligands[1]. However, its dual molecular nature—a lipophilic chlorinated aromatic ring coupled with a hydrophilic, hygroscopic hydrochloride amine—dictates highly specific operational and safety paradigms.

This guide provides a self-validating system for the safe handling, solubilization, and disposal of this compound, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) and establishing a culture of safety consciousness[2].

Part 1: Physicochemical Causality & Hazard Profile

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular behavior of the compound. Safety is not about blindly following rules; it is about mitigating specific physicochemical interactions.

Table 1: Physicochemical Properties & Hazard Causality

PropertyQuantitative Data / StateHazard ImplicationRequired Mitigation
Molecular Weight 206.11 g/mol Fine crystalline powder; high risk of aerosolization during gravimetric transfer.Operate in draft-controlled fume hood; use anti-static tools.
Molecular Formula C9H13Cl2NHalogenated aromatic ring increases lipophilicity and environmental persistence.Segregate into halogenated waste streams; avoid skin contact.
Salt Form Hydrochloride (HCl)Hygroscopic; forms localized acidic micro-environments upon mucosal contact.ANSI Z87.1 safety goggles; immediate flushing upon eye contact.
Solubility Soluble in H2O, DMSOOrganic solvents act as permeation enhancers, carrying the compound through the stratum corneum.Double-layer nitrile gloves (≥0.11 mm) when handling solutions.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the causality established above, the following PPE must be integrated into your Chemical Hygiene Plan (CHP)[3]:

  • Ocular Protection: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: The hydrochloride salt is highly irritating to the corneal epithelium. Upon dissolution in the tear film, it creates an immediate localized drop in pH.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness).

    • Causality: While the solid salt does not easily penetrate intact skin, accidental solubilization in laboratory solvents (e.g., DMSO, methanol) acts as a penetration enhancer, carrying the halogenated payload through the lipid bilayer of the skin.

  • Respiratory Protection: N95 or P100 particulate respirator (only if handled outside of primary engineering controls).

    • Causality: The fine powder poses a Category 3 respiratory tract irritation risk.

  • Body Protection: Standard flame-retardant cotton lab coat with elastic cuffs to prevent wrist exposure during fume hood operations.

Part 3: Operational Workflow & Handling Protocol

To minimize potential employee exposure to hazardous chemicals, all manipulations must be carried out on a "laboratory scale" using appropriate protective practices[3].

ChemicalHandling Start Risk Assessment: 3-(3-Chlorophenyl)propan-1-amine HCl PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Class II Fume Hood Start->Hood Dispense Dispensing: Use Anti-static Spatula PPE->Dispense Hood->Dispense Solubilize Solubilization: Dissolve in Solvent Dispense->Solubilize Spill Spill Detected? Solubilize->Spill Clean Routine Decontamination: Wipe with 70% EtOH Spill->Clean No SpillResponse Spill Protocol: Wet Sweep, Dispose Spill->SpillResponse Yes Waste Disposal: Halogenated Waste Clean->Waste SpillResponse->Waste

Operational workflow for handling this compound.

Step-by-Step Methodology: Dispensing and Solubilization
  • Engineering Control Activation: Initiate work within a chemical fume hood with a verified face velocity of 80-100 fpm. This satisfies the engineering controls mandated by OSHA 29 CFR 1910.1450[2].

  • Static Mitigation: Hydrochloride salt powders often carry a static charge, causing them to repel from standard metal spatulas and aerosolize. Action: Wipe the exterior of the weighing boat and the spatula with an anti-static ionizing brush or a slightly damp lint-free wipe prior to dispensing.

  • Gravimetric Transfer: Weigh the required mass using a calibrated analytical balance inside the hood. Keep the source container open for the absolute minimum time required to prevent atmospheric moisture absorption.

  • Solvent Addition: Transfer the solid to a sealed vial before removing it from the hood. If formulating for assays, add the solvent to the powder (rather than powder to solvent) in a controlled vial. Causality: This prevents localized exothermic dissolution spikes and subsequent aerosolization of the acidic salt.

Part 4: Spill Management & Disposal Plan

A self-validating safety protocol requires a predefined failure state response. Because this molecule contains a covalently bound chlorine atom, it cannot be processed through standard biological or non-halogenated waste streams.

Step-by-Step Methodology: Spill Containment and Neutralization
  • Isolation: If a spill occurs outside the fume hood, immediately isolate the area. Do not attempt to sweep the dry powder, as mechanical agitation will generate hazardous, inhalable dust.

  • Wetting Agent Application: Lightly mist the spilled powder with a 70% ethanol/water solution. Causality: The water dissolves the salt while the ethanol reduces surface tension, binding the powder to the surface without aerosolization.

  • Mechanical Collection: Use damp, inert absorbent pads to collect the wetted material. Work from the outside of the spill toward the center.

  • Chemical Decontamination: Wash the affected surface with a mild basic solution (e.g., 1% sodium bicarbonate) to neutralize any residual hydrochloric acid traces, followed by a final distilled water rinse.

Disposal Directives
  • Liquid Waste: Route all liquid waste containing this compound strictly to the Halogenated Organic Waste stream.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, clearly labeled chemical waste bag and disposed of as solid hazardous waste in compliance with your institutional Chemical Hygiene Plan[3].

References

  • [1] Title: this compound | 104774-92-7. Source: appchemical.com. URL:

  • [2] Title: 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: cornell.edu. URL:

  • [3] Title: eTool : Hospitals - Laboratory - OSHA Laboratory Standard. Source: osha.gov. URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.